Product packaging for 2-(3-Phenoxyphenyl)propanenitrile(Cat. No.:CAS No. 32852-95-2)

2-(3-Phenoxyphenyl)propanenitrile

Cat. No.: B1594602
CAS No.: 32852-95-2
M. Wt: 223.27 g/mol
InChI Key: JSCONFOVXYGOST-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)propanenitrile is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B1594602 2-(3-Phenoxyphenyl)propanenitrile CAS No. 32852-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenoxyphenyl)propanenitrile
Source PubChem
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InChI

InChI=1S/C15H13NO/c1-12(11-16)13-6-5-9-15(10-13)17-14-7-3-2-4-8-14/h2-10,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCONFOVXYGOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20865653
Record name 2-(3-Phenoxyphenyl)propanenitrile
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Molecular Weight

223.27 g/mol
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CAS No.

32852-95-2
Record name α-Methyl-3-phenoxybenzeneacetonitrile
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Record name 2-(3-Phenoxyphenyl)propanenitrile
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Record name 2-(3-Phenoxyphenyl)propanenitrile
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Record name 2-(3-phenoxyphenyl)propiononitrile
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Record name 2-(3-PHENOXYPHENYL)PROPANENITRILE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the synthesis of various commercial products, most notably the non-steroidal anti-inflammatory drug (NSAID) fenoprofen. This document details synthetic pathways, experimental protocols, and in-depth characterization data.

Introduction

This compound, also known as fenoprofen nitrile, is a crucial building block in organic synthesis. Its molecular structure, featuring a 3-phenoxyphenyl group attached to a propanenitrile backbone, contains a stereocenter at the second carbon of the nitrile chain. While often utilized as a racemic mixture, the potential for enantioselective synthesis is of significant interest for pharmaceutical applications where a specific enantiomer may exhibit desired therapeutic effects. The versatile reactivity of the nitrile functional group further enhances its utility as a precursor for various chemical transformations.

Synthesis of this compound

The primary synthetic route to this compound involves the α-alkylation of a nitrile intermediate. A common and effective method is the methylation of (3-phenoxyphenyl)acetonitrile (also known as 3-phenoxybenzyl cyanide).

Synthetic Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the precursor (3-phenoxyphenyl)acetonitrile and its subsequent alkylation to yield the final product.

synthesis_pathway cluster_precursor Precursor Synthesis cluster_alkylation Alkylation 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde 3-Phenoxybenzyl_Cyanide (3-phenoxyphenyl)acetonitrile 3-Phenoxybenzaldehyde->3-Phenoxybenzyl_Cyanide Cyanation Sodium_Cyanide Sodium Cyanide Target_Compound This compound 3-Phenoxybenzyl_Cyanide->Target_Compound Methylation Methyl_Iodide Methyl Iodide / Dimethyl Sulfate Base Strong Base (e.g., NaH, NaNH2)

Caption: General synthetic pathway for this compound.

Experimental Protocol: Alkylation of (3-phenoxyphenyl)acetonitrile

This protocol is based on established methods for the alkylation of benzyl cyanides.

Materials:

  • (3-phenoxyphenyl)acetonitrile

  • Sodium hydride (NaH) or Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Deprotonation: A solution of (3-phenoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the corresponding carbanion.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise. The reaction is then stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours (typically 2-4 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

experimental_workflow Start Start Deprotonation Deprotonation of (3-phenoxyphenyl)acetonitrile with NaH in anhydrous THF Start->Deprotonation Alkylation Alkylation with Methyl Iodide Deprotonation->Alkylation Quenching Quenching with saturated NH4Cl solution Alkylation->Quenching Extraction Extraction with Diethyl Ether/Ethyl Acetate Quenching->Extraction Purification Purification by Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1]

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the two phenyl rings will appear as a complex multiplet in the downfield region. The aliphatic protons of the propanenitrile moiety will exhibit characteristic splitting patterns due to spin-spin coupling: the methine proton (-CH) signal will be a quartet due to coupling with the adjacent methyl protons, and the methyl protons (-CH₃) will appear as a doublet, split by the single methine proton.[1]

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, each unique carbon atom will produce a distinct signal. The nitrile carbon (-C≡N) has a characteristic chemical shift. The aromatic carbons will appear in the typical aromatic region, with those bonded to the ether oxygen appearing further downfield.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.0 - 7.5m-
-CH(CN)-3.8 - 4.2q~7.0
-CH₃1.5 - 1.7d~7.0
¹³C NMR Predicted Chemical Shift (δ, ppm)
Aromatic C-O155 - 160
Aromatic C-H115 - 135
Aromatic C (quaternary)130 - 145
-C≡N118 - 125
-CH(CN)-30 - 35
-CH₃18 - 22

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C≡N (nitrile)2240 - 2260Medium
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=C (aromatic)1400 - 1600Medium to Strong
C-O (ether)1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z Description
[M]⁺223.27Molecular Ion
[M-CH₃]⁺208Loss of a methyl group
[M-CH₃CN]⁺182Loss of the propanenitrile side chain
[C₆H₅OC₆H₄]⁺169Phenoxyphenyl fragment

Chemical Reactivity and Further Transformations

The nitrile group in this compound is a versatile functional group that can undergo various transformations.

Hydrolysis

The nitrile can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions.

  • Acidic Hydrolysis: Heating with an acid, such as dilute hydrochloric acid, will convert the nitrile to the corresponding carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid (fenoprofen), and an ammonium salt.[1]

  • Basic Hydrolysis: Heating with a base, such as sodium hydroxide solution, will yield the carboxylate salt (sodium 2-(3-phenoxyphenyl)propanoate) and ammonia.[1]

hydrolysis_pathway Nitrile This compound Acid 2-(3-phenoxyphenyl)propanoic acid (Fenoprofen) Nitrile->Acid Direct Hydrolysis (Acidic or Basic Conditions) Amide 2-(3-phenoxyphenyl)propanamide Nitrile->Amide Partial Hydrolysis Amide->Acid Full Hydrolysis

Caption: Hydrolysis pathways of this compound.

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to a different class of compounds with potential biological activities.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided synthetic protocol, based on the alkylation of (3-phenoxyphenyl)acetonitrile, offers a reliable method for its preparation. The detailed characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The discussion on its chemical reactivity highlights its importance as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(3-phenoxyphenyl)propanenitrile, a compound primarily recognized as a synthetic precursor to the nonsteroidal anti-inflammatory drug (NSAID), Fenoprofen. The biological activity of this chemical family is predominantly attributed to Fenoprofen, which exerts its therapeutic effects through a dual mechanism. The primary and well-established mechanism is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever. More recently, a novel secondary mechanism has been elucidated, identifying Fenoprofen as a positive allosteric modulator (PAM) of melanocortin receptors (MCRs), particularly MC3R. This secondary action may contribute to its anti-inflammatory profile through pathways independent of COX inhibition. This document details these mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

From Prodrug to Active Moiety: The Role of this compound

This compound is a key intermediate in the synthesis of Fenoprofen.[1] The nitrile group (-C≡N) in this compound can be hydrolyzed to a carboxylic acid (-COOH) group, a fundamental transformation that yields 2-(3-phenoxyphenyl)propanoic acid, or Fenoprofen.[1] This conversion is typically achieved through acid or alkaline hydrolysis.[1] While this compound itself is not recognized for significant biological activity, its role as a direct precursor to the pharmacologically active Fenoprofen is critical.

Experimental Protocol: Hydrolysis of this compound to Fenoprofen

A general procedure for the hydrolysis of a nitrile to a carboxylic acid involves the following steps:

  • Reaction Setup: The nitrile is dissolved in a suitable solvent, such as a high-boiling point alcohol (e.g., ethylene glycol).

  • Hydrolysis: An aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) is added to the nitrile solution.[1]

  • Heating: The reaction mixture is heated under reflux for a period sufficient to ensure complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • For acidic hydrolysis, the reaction mixture is cooled and neutralized with a base. The carboxylic acid may precipitate or be extracted with an organic solvent.

    • For alkaline hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid.

  • Purification: The crude Fenoprofen is then purified by recrystallization or column chromatography to yield the final product.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

Fenoprofen is classified as a non-steroidal anti-inflammatory drug (NSAID) and, like other members of this class, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[2] There are two main isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in homeostatic functions, and COX-2, which is inducible and is upregulated at sites of inflammation. Fenoprofen is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2.[2]

Signaling Pathway: Cyclooxygenase Inhibition

COX_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1 & COX-2 PLA2 PLA2 COX1_COX2 COX-1 & COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Fenoprofen Fenoprofen Fenoprofen->COX1_COX2 Inhibits

Caption: Inhibition of the Cyclooxygenase Pathway by Fenoprofen.

Quantitative Data: COX Inhibition
Enzyme Fenoprofen IC50
COX-1Data not available
COX-2Data not available

Note: Specific IC50 values for Fenoprofen were not found in the reviewed literature. The table is provided as a template for future data.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The following is a representative protocol for determining the COX inhibitory activity of a compound like Fenoprofen. This protocol is based on measuring the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

  • Enzyme and Inhibitor Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • Fenoprofen is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Reaction Mixture:

    • In a 96-well plate, the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the respective COX enzyme are added.

    • The test compound (Fenoprofen dilutions) or vehicle control is added to the wells.

  • Incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid. The plate is then incubated for a specified time (e.g., 2 minutes) at 37°C.

  • Termination of Reaction: The enzymatic reaction is stopped by the addition of a strong acid (e.g., HCl).

  • Quantification of PGE2:

    • The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) kit.

    • The absorbance is read using a microplate reader, and the concentration of PGE2 is determined from a standard curve.

  • Data Analysis:

    • The percentage of inhibition for each concentration of Fenoprofen is calculated relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Secondary Mechanism of Action: Positive Allosteric Modulation of Melanocortin Receptors

Recent research has uncovered a novel mechanism of action for Fenoprofen, independent of its COX-inhibitory effects. Fenoprofen acts as a positive allosteric modulator (PAM) at melanocortin receptors (MCRs), particularly MC3R, MC4R, and MC5R.[3][4][5] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand (e.g., α-melanocyte-stimulating hormone, α-MSH). As a PAM, Fenoprofen enhances the signaling of the endogenous agonist, leading to a leftward shift in the dose-response curve of the agonist.[3] This modulation of the melanocortin system may contribute to the anti-inflammatory and pro-resolving properties of Fenoprofen.[3][4][5]

Signaling Pathway: Melanocortin Receptor Positive Allosteric Modulation

MC3R_PAM cluster_membrane Cell Membrane MC3R MC3R G_protein Gαs MC3R->G_protein Activates alpha_MSH α-MSH alpha_MSH->MC3R Binds Fenoprofen Fenoprofen Fenoprofen->MC3R Binds allosterically AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Anti-inflammatory Response PKA->Cellular_Response

Caption: Positive Allosteric Modulation of MC3R by Fenoprofen.

Quantitative Data: Melanocortin Receptor PAM Activity

The positive allosteric modulatory activity of Fenoprofen at various melanocortin receptors has been quantified by measuring the leftward shift in the pEC50 of the endogenous agonist α-MSH in the presence of Fenoprofen.[3]

Receptor Agonist Fenoprofen Concentration pEC50 (-Fenoprofen) pEC50 (+Fenoprofen) Log Shift
Murine MC3RNDP-α-MSH10 µM9.78 ± 0.0510.33 ± 0.080.55
Human MC3RNDP-α-MSH10 µM9.03 ± 0.049.77 ± 0.080.74
Human MC4RNDP-α-MSH10 µM8.87 ± 0.039.27 ± 0.040.40
Human MC5RNDP-α-MSH10 µM9.23 ± 0.049.61 ± 0.060.38

Data adapted from Montero-Melendez et al., 2017.[3]

Experimental Protocol: Melanocortin Receptor Positive Allosteric Modulator Assay

The following protocol describes a method to assess the PAM activity of a compound like Fenoprofen at melanocortin receptors, typically by measuring cyclic AMP (cAMP) production.

  • Cell Culture and Transfection:

    • A suitable host cell line (e.g., CHO or HEK293 cells) is cultured under standard conditions.

    • Cells are stably or transiently transfected with a plasmid encoding the human melanocortin receptor of interest (e.g., MC3R).

  • cAMP Assay:

    • Transfected cells are seeded into a multi-well plate.

    • Cells are washed and incubated in a stimulation buffer.

  • Agonist and Modulator Addition:

    • To determine PAM activity, cells are co-incubated with a fixed, sub-maximal concentration (e.g., EC20) of the endogenous agonist (e.g., α-MSH) and a range of concentrations of the test compound (Fenoprofen).

    • Control wells include cells treated with the agonist alone, the test compound alone, and vehicle.

  • Incubation: The plate is incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • cAMP Quantification:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).

  • Data Analysis:

    • The cAMP levels are plotted against the logarithm of the agonist concentration in the presence and absence of the test compound.

    • The EC50 values for the agonist are determined for both curves.

    • A leftward shift in the EC50 of the agonist in the presence of the test compound indicates positive allosteric modulation. The magnitude of this shift (Log Shift) is calculated.

Conclusion

The mechanism of action of this compound is realized through its conversion to Fenoprofen, a well-established NSAID. Fenoprofen exhibits a dual mechanism of action. Its primary, and historically recognized, action is the non-selective inhibition of COX-1 and COX-2, which underpins its anti-inflammatory, analgesic, and antipyretic properties. A more recently discovered secondary mechanism involves the positive allosteric modulation of melanocortin receptors. This novel activity presents an alternative pathway for its anti-inflammatory effects, independent of prostaglandin synthesis inhibition. This dual mechanism suggests a more complex pharmacological profile for Fenoprofen than previously understood and may open new avenues for therapeutic applications and drug development. Further research is warranted to fully elucidate the clinical significance of the melanocortin receptor modulation by Fenoprofen and to determine specific IC50 values for its COX inhibitory activity.

References

An In-depth Technical Guide to 2-(3-phenoxyphenyl)propanenitrile: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-phenoxyphenyl)propanenitrile, a key chemical intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) fenoprofen. This document details the historical context of its discovery, outlines classical and modern synthetic routes, and provides detailed experimental protocols for its preparation and subsequent conversion. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a practical resource for understanding and utilizing this important compound.

Introduction

This compound, with the CAS number 32852-95-2, is a nitrile compound characterized by a 3-phenoxyphenyl group attached to a propanenitrile backbone.[1] Its primary significance lies in its role as a direct precursor to fenoprofen, a widely used NSAID for the management of pain and inflammation. The synthesis of this compound is a critical step in the overall production of fenoprofen and has been a subject of interest for chemical process development. This guide will explore the historical development of its synthesis, from early methods to more contemporary approaches, and provide detailed experimental procedures for its preparation.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the anti-inflammatory drug fenoprofen. The synthesis of fenoprofen and its intermediates was first disclosed in a patent filed in 1969 by Eli Lilly and Company (U.S. Patent 3,600,437), which was granted in 1971. This patent describes the preparation of a series of α-substituted-3-phenoxy-benzeneacetic acids, including fenoprofen. While the patent may not explicitly name this compound in its claims, the synthetic routes described lay the groundwork for its creation as a necessary intermediate.

Historically, the synthesis of the 3-phenoxyphenyl core of the molecule has relied on classical methods such as the Ullmann condensation. This reaction, first reported by Fritz Ullmann in 1901, involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. In the context of this compound synthesis, this would typically involve the coupling of a substituted phenol with a halobenzene derivative.

The introduction of the nitrile group has been achieved through various cyanation methods. Early approaches often involved the use of toxic cyanide salts in nucleophilic substitution reactions. More recent developments have focused on safer and more efficient methods, including palladium-catalyzed cyanation reactions, which offer milder reaction conditions and greater functional group tolerance.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 32852-95-2
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Appearance Colorless oil
Boiling Point 149-155 °C at 0.2 mmHg

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the two phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum. The methine proton of the propanenitrile moiety appears as a quartet due to coupling with the adjacent methyl protons, while the methyl protons appear as a doublet.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common strategy involves the preparation of a suitable 3-phenoxyphenyl precursor, followed by the introduction of the propanenitrile side chain.

Synthesis of Key Precursor: 3-Phenoxybenzyl Cyanide

A versatile precursor for the synthesis of this compound is 3-phenoxybenzyl cyanide. This can be prepared via a two-step process starting from 3-phenoxybenzaldehyde.

Materials:

  • 3-Phenoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-phenoxybenzaldehyde in a mixture of methanol and dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield 3-phenoxybenzyl alcohol as a crude product, which can be used in the next step without further purification.

Materials:

  • 3-Phenoxybenzyl alcohol

  • Thionyl chloride (SOCl₂) or a similar chlorinating agent

  • Pyridine (as a catalyst)

  • Toluene

  • Sodium cyanide (NaCN)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Water

Procedure:

  • Dissolve 3-phenoxybenzyl alcohol in toluene and add a catalytic amount of pyridine.

  • Slowly add thionyl chloride to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours until the conversion to 3-phenoxybenzyl chloride is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench with water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • To the solution of 3-phenoxybenzyl chloride in toluene, add an aqueous solution of sodium cyanide and a phase-transfer catalyst.

  • Heat the biphasic mixture to 80-90 °C and stir vigorously for 4-6 hours.

  • After the reaction is complete, cool the mixture, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting 3-phenoxybenzyl cyanide by vacuum distillation.

Synthesis of this compound from 3-Phenoxybenzyl Cyanide

The final step involves the α-methylation of 3-phenoxybenzyl cyanide.

Materials:

  • 3-Phenoxybenzyl cyanide

  • Sodium hydride (NaH) or another strong base

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride in anhydrous THF, add a solution of 3-phenoxybenzyl cyanide in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting this compound by vacuum distillation.

Conversion to Fenoprofen

The primary application of this compound is its conversion to fenoprofen through hydrolysis of the nitrile group.

Experimental Protocol: Alkaline Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or a similar alcohol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the fenoprofen.

  • Collect the solid fenoprofen by filtration, wash with cold water, and dry under vacuum.

  • The crude fenoprofen can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthetic Pathways and Workflows

The overall synthetic pathway from 3-phenoxybenzaldehyde to fenoprofen, with this compound as a key intermediate, can be visualized as a logical workflow.

Fenoprofen_Synthesis cluster_precursor Precursor Synthesis cluster_target Target Synthesis 3_Phenoxybenzaldehyde 3_Phenoxybenzaldehyde 3_Phenoxybenzyl_Alcohol 3_Phenoxybenzyl_Alcohol 3_Phenoxybenzaldehyde->3_Phenoxybenzyl_Alcohol Reduction (NaBH4) 3_Phenoxybenzyl_Chloride 3_Phenoxybenzyl_Chloride 3_Phenoxybenzyl_Alcohol->3_Phenoxybenzyl_Chloride Chlorination (SOCl2) 3_Phenoxybenzyl_Cyanide 3_Phenoxybenzyl_Cyanide 3_Phenoxybenzyl_Chloride->3_Phenoxybenzyl_Cyanide Cyanation (NaCN, PTC) 2_3_phenoxyphenyl_propanenitrile 2-(3-phenoxyphenyl) propanenitrile 3_Phenoxybenzyl_Cyanide->2_3_phenoxyphenyl_propanenitrile α-Methylation (NaH, CH3I) Fenoprofen Fenoprofen 2_3_phenoxyphenyl_propanenitrile->Fenoprofen Hydrolysis (NaOH, H2O)

Caption: Synthetic pathway to Fenoprofen from 3-Phenoxybenzaldehyde.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the NSAID fenoprofen. Its preparation involves a multi-step sequence that has evolved from classical organic reactions to more modern, efficient methodologies. This guide has provided a detailed historical context and practical experimental protocols for the synthesis of this compound and its subsequent conversion to fenoprofen. The information presented herein is intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development, facilitating a deeper understanding and practical application of the chemistry of this key intermediate.

References

physical and chemical properties of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the synthesis of various agrochemicals and potentially novel therapeutic agents. This document outlines its chemical identity, physicochemical characteristics, spectral data, and known chemical reactivity. Detailed experimental methodologies for its synthesis and analysis are also presented. The guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties

This compound, with the CAS number 32852-95-2, is an organic compound characterized by a propanenitrile backbone substituted with a 3-phenoxyphenyl group at the second carbon. This structure contains a stereocenter at the alpha-carbon to the nitrile group, meaning it can exist as a pair of enantiomers.[1] Typically, it is synthesized and utilized as a racemic mixture.[1] The stereochemistry of this chiral center is of significant importance as it dictates the biological activity of its derivatives, such as the pyrethroid insecticide fenpropathrin, where the (S)-enantiomer is primarily responsible for its insecticidal properties.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 32852-95-2[2]
Molecular Formula C₁₅H₁₃NO[2]
Molecular Weight 223.27 g/mol [2]
Physical State Oily substance at room temperature[1]
Boiling Point ~168–171°C at 0.11 mmHg[1]
Solubility Information not readily available in cited sources.
Melting Point Not precisely defined due to its oily nature.[1]

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the nitrile group and the acidic proton on the alpha-carbon.

Nitrile Group Transformations: The cyano group is a versatile functional handle for various chemical transformations.[1]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form a carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid, or an amide intermediate.[1]

  • Reduction: The nitrile group can be reduced to a primary amine, 2-(3-phenoxyphenyl)propan-1-amine, using strong reducing agents like lithium aluminum hydride.[1]

Alpha-Carbon Reactivity: The proton on the carbon adjacent to the nitrile group is acidic and can be removed by a base, forming a carbanion. This allows for a range of carbon-carbon bond-forming reactions, such as alkylations and condensation reactions.[1]

Stability: Information regarding the specific stability of this compound is limited in the searched literature. However, compounds with similar structures are generally stable under standard laboratory conditions but may be sensitive to strong acids, bases, and high temperatures.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR - Complex multiplet in the downfield region for the aromatic protons. - Quartet for the methine proton (-CH) due to coupling with the adjacent methyl group. - Doublet for the methyl protons (-CH₃) due to coupling with the methine proton.[1]
¹³C NMR Specific chemical shift data not available in the searched results.
IR Spectroscopy - Characteristic nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. - Strong absorptions for the ether (C-O-C) linkage in the 1000-1300 cm⁻¹ region. - Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ range.[1]
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (223.27).[1]

Experimental Protocols

The synthesis of this compound is not extensively detailed with specific, step-by-step protocols in the available literature. However, general synthetic strategies have been described.

Synthesis via Alkylation of (3-Phenoxyphenyl)acetonitrile

A primary route involves the alkylation of (3-phenoxyphenyl)acetonitrile. This method introduces the methyl group at the alpha-position to the nitrile.

Workflow Diagram: Synthesis via Alkylation

G start (3-Phenoxyphenyl)acetonitrile base Strong Base (e.g., NaH, LDA) start->base Deprotonation methylating_agent Methylating Agent (e.g., CH3I) base->methylating_agent Alkylation workup Aqueous Workup & Purification methylating_agent->workup product this compound workup->product

Caption: General workflow for the synthesis of this compound via alkylation.

Methodology:

  • Deprotonation: (3-Phenoxyphenyl)acetonitrile is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF, DMF) to generate the corresponding carbanion.

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the solution, which then reacts with the carbanion to form the desired product.

  • Workup and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or distillation under reduced pressure.

Synthesis from 3-Phenoxybenzaldehyde

Another potential route starts from 3-phenoxybenzaldehyde, which can be converted to the corresponding cyanohydrin and then further modified.

Workflow Diagram: Synthesis from 3-Phenoxybenzaldehyde

G start 3-Phenoxybenzaldehyde cyanide Cyanide Source (e.g., NaCN, KCN) start->cyanide Cyanohydrin Formation intermediate 3-Phenoxymandelonitrile (Cyanohydrin) cyanide->intermediate reduction Reduction/Modification Steps intermediate->reduction product this compound reduction->product

Caption: A possible synthetic pathway starting from 3-phenoxybenzaldehyde.

Methodology:

  • Cyanohydrin Formation: 3-Phenoxybenzaldehyde reacts with a cyanide source, such as sodium cyanide or potassium cyanide, often in the presence of a weak acid, to form 3-phenoxymandelonitrile.

  • Further Modification: The resulting cyanohydrin would require subsequent chemical modifications, such as reduction of the hydroxyl group and introduction of the methyl group, to yield the final product. The specific conditions for these steps are not detailed in the searched literature.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the specific biological activities and signaling pathways of this compound itself. The primary focus of research has been on the final products for which it serves as a precursor, most notably pyrethroid insecticides like fenpropathrin.

The insecticidal activity of fenpropathrin is attributed to its interaction with voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death. It is the (S)-enantiomer of the final ester that is responsible for this biological effect.[1]

Logical Relationship Diagram: Role as an Intermediate

G intermediate This compound (Intermediate) synthesis Chemical Synthesis (Esterification, etc.) intermediate->synthesis final_product Biologically Active Compound (e.g., Fenpropathrin) synthesis->final_product biological_effect Biological Effect (e.g., Insecticidal Activity) final_product->biological_effect Exhibits

Caption: The role of this compound as a synthetic intermediate.

Given its role as a key building block for biologically active molecules, further investigation into the intrinsic biological properties of this compound could be a potential area for future research.

Conclusion

This compound is a valuable chemical intermediate with well-defined spectroscopic and chemical properties. While detailed experimental protocols and a comprehensive profile of its physical properties are not exhaustively documented in readily available literature, the existing data provide a solid foundation for its synthesis and application in research and development. The most significant knowledge gap remains its intrinsic biological activity, which is currently overshadowed by the potent effects of the final products derived from it. This technical guide consolidates the available information to aid scientists and researchers in their work with this versatile compound.

References

Structural Elucidation of 2-(3-phenoxyphenyl)propanenitrile: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An advanced technical guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characterization of the versatile chemical intermediate, 2-(3-phenoxyphenyl)propanenitrile.

This whitepaper provides a comprehensive overview of the structural elucidation of this compound, a key building block in the synthesis of various organic molecules. The analysis is centered around the application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining molecular structure. This guide includes detailed experimental protocols, tabulated spectral data, and logical diagrams to facilitate a thorough understanding of the characterization process.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of directly published experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) and coupling constants (J). These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The aromatic protons are expected to produce a complex multiplet pattern, while the aliphatic protons of the propanenitrile moiety will exhibit characteristic splitting.[1] In the ¹³C NMR spectrum, the nitrile carbon and the aromatic carbons are anticipated to resonate in their typical downfield regions.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H7.0 - 7.5m-
CH3.9q7.2
CH₃1.6d7.2

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C≡N120
Aromatic C-O157
Aromatic C118 - 130
CH30
CH₃20

Experimental Protocols

The successful acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.

  • Sample Filtration: Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen, which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include a 30-degree pulse angle, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Typical acquisition parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, a COSY experiment is invaluable. This helps to confirm the connectivity between the methine (CH) and methyl (CH₃) groups.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, aiding in the definitive assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) correlations between protons and carbons, an HMBC experiment is highly informative for assigning quaternary carbons and confirming the overall molecular structure.

Visualization of the Elucidation Process

The logical workflow for the structural elucidation of this compound using NMR is depicted below. This diagram illustrates the key stages from sample preparation to the final confirmation of the molecular structure.

structural_elucidation_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample High Purity Sample Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Standard Internal Standard (TMS) Solvent->Standard NMR_Tube NMR Tube Preparation Standard->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Data Data Processing and Phasing H1_NMR->Process_Data C13_NMR->Process_Data TwoD_NMR->Process_Data Analyze_1D Analysis of ¹H and ¹³C Spectra (Chemical Shift, Integration, Multiplicity) Process_Data->Analyze_1D Analyze_2D Analysis of 2D Correlation Spectra Process_Data->Analyze_2D Assign_Signals Signal Assignment Analyze_1D->Assign_Signals Analyze_2D->Assign_Signals Propose_Structure Propose Structure Assign_Signals->Propose_Structure Confirm_Structure Structure Confirmation Propose_Structure->Confirm_Structure chemical_structure cluster_structure This compound mol

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core intermediates and synthetic pathways involved in the production of 2-(3-phenoxyphenyl)propanenitrile, a crucial precursor in the synthesis of various pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen. This document outlines two primary synthetic routes, detailing the key intermediates, experimental protocols, and associated quantitative data.

Core Synthetic Pathways and Key Intermediates

The synthesis of this compound predominantly proceeds through two strategic routes, each involving a series of key chemical intermediates.

Route 1: Synthesis via m-Cresol and Subsequent Functionalization

This pathway commences with the formation of the diphenyl ether linkage, followed by functional group manipulations to introduce the propanenitrile side chain. The central intermediates in this route are:

  • m-Phenoxytoluene: Formed by the etherification of m-cresol.

  • 3-Phenoxybenzaldehyde: A pivotal aldehyde intermediate.

  • 3-Phenoxybenzyl Alcohol: The corresponding alcohol, typically formed by reduction.

  • 3-Phenoxybenzyl Cyanide: The direct precursor to the final product in this route.

Route 2: Synthesis via Substituted Acetophenone

This alternative approach builds the molecule around a substituted acetophenone core, where the phenoxy group is introduced via a nucleophilic aromatic substitution. The key intermediates include:

  • 3-Hydroxyacetophenone: A foundational phenolic ketone.

  • 3-Phenoxyacetophenone: Formed through an etherification reaction.

The subsequent steps to elongate the side chain and introduce the nitrile functionality can vary, but these two intermediates are central to this synthetic strategy.

Quantitative Data of Key Intermediates and Final Product

The following tables summarize the key quantitative data for the intermediates and the final product, this compound.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)Density (g/mL at 25°C)
3-PhenoxybenzaldehydeC₁₃H₁₀O₂198.22169-169.5 / 11 mmHg[1]1.595[1]1.147[1]
3-Phenoxybenzyl AlcoholC₁₃H₁₂O₂200.23---
3-Phenoxybenzyl CyanideC₁₄H₁₁NO209.24138 / 0.2 mmHg--
3-PhenoxyacetophenoneC₁₄H₁₂O₂212.24---
This compoundC₁₅H₁₃NO223.27---

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
3-Phenoxybenzaldehyde7.0-8.0 (m, 9H, Ar-H), 9.98 (s, 1H, -CHO)117.8, 119.2, 121.8, 123.7, 124.8, 130.1, 130.3, 137.9, 156.9, 157.8, 192.1[2]Liquid film spectrum available[3][M]+ at 198
3-Phenoxybenzyl Alcohol4.65 (s, 2H, -CH₂OH), 6.8-7.4 (m, 9H, Ar-H)[4]64.55, 117.14, 117.79, 118.95, 121.55, 123.30, 129.73, 143.03, 157.11, 157.49[5]Vapor phase spectrum available[5][M]+ at 200
3-Phenoxybenzyl Cyanide3.73 (s, 2H, -CH₂CN), 6.9-7.4 (m, 9H, Ar-H)--[M]+ at 209
3-Phenoxyacetophenone2.60 (s, 3H, -COCH₃), 6.9-7.6 (m, 9H, Ar-H)26.7, 117.4, 119.1, 121.7, 123.4, 129.8, 130.0, 138.4, 157.0, 157.5, 197.7-[M]+ at 212
This compoundAromatic protons as a complex multiplet, methine proton (-CH) as a quartet, and methyl protons (-CH₃) as a doublet[3]---

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates are provided below.

Synthesis of 3-Phenoxybenzaldehyde

Method: Oxidation of 3-Phenoxybenzyl Alcohol

  • Procedure: In a suitable reaction vessel, 10 g of 3-phenoxy-benzyl alcohol is mixed with 100 ml of 0.1 N sodium hydroxide solution and 0.5 g of pulverized medicinal charcoal containing 5% by weight of palladium. Oxygen is then stirred into the mixture at 80°C. The reaction progress is monitored until completion.

  • Yield: This method can achieve high yields, often exceeding 90%.

Synthesis of 3-Phenoxybenzyl Alcohol

Method: Reduction of 3-Phenoxybenzaldehyde with Sodium Borohydride

  • Procedure: 3-Phenoxybenzaldehyde (5 g, 25.22 mmol) is dissolved in anhydrous methanol (60 mL) and cooled to 0 °C. Sodium borohydride (1.14 g, 30.26 mmol) is added in portions. The reaction mixture is stirred at room temperature for 1.5 hours and then concentrated under reduced pressure. The resulting residue is quenched with a saturated aqueous ammonium chloride solution (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Yield: 5 g (99%).

Synthesis of 3-Phenoxybenzyl Cyanide

Method: Cyanation of 3-Phenoxybenzyl Chloride

  • Procedure: To a solution of 218 g of m-phenoxy-benzyl chloride in 850 ml of 96% ethyl alcohol, a solution of 57.8 g of sodium cyanide in 100 ml of water is added. The reaction mixture is boiled with stirring until the starting material is no longer detectable by thin-layer chromatography. Upon completion, the mixture is poured into 1 liter of water, and the separated oil is extracted with benzene (3 x 500 ml). The combined benzene solutions are washed with 1 liter of water and dried over sodium sulfate. After filtering off the sodium sulfate, the benzene is distilled off.

  • Yield: 190 g (91%) of m-phenoxy-benzyl cyanide is obtained with a purity of over 90% as determined by gas chromatography.

Synthesis of 3-Phenoxyacetophenone

Method: Williamson Ether Synthesis

  • Procedure: 3-Hydroxyacetophenone is dissolved in a suitable dry solvent such as DMF. To this solution, 1.5 equivalents of potassium carbonate and 1.1 equivalents of bromobenzene are added. The reaction mixture is heated to 70-110°C and monitored by TLC. After completion, the cooled reaction mixture is poured into an excess of water and the product is extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the product.

Synthesis of this compound

Method: Phase-Transfer Catalyzed Alkylation of 3-Phenoxybenzyl Cyanide

  • Procedure: In a reaction flask, 3-phenoxybenzyl cyanide (0.05 mol) and N,N-dimethylformamide (10 mL) are mixed. An alkali such as sodium hydroxide (0.05 mol) is slowly added, and the mixture is allowed to react at room temperature for 30 minutes. A phase-transfer catalyst, such as tetrabutylammonium chloride (0.25 mmol), and an ethylating agent like ethyl chloroacetate (0.1 mol) are then slowly added. The reaction is continued for 8 hours. After the reaction is complete, the excess ethylating agent and DMF are removed by distillation under reduced pressure. The residue is taken up in dichloromethane, stirred, and filtered. The filtrate is then concentrated to yield the product.

  • Yield: Yields for similar reactions using this method can be in the range of 60-80%.

Synthetic Pathway Visualizations

The logical flow of the two primary synthetic routes is depicted in the following diagrams generated using Graphviz.

Synthesis_Route_1 cluster_alternative Alternative Path m-Cresol m-Cresol m-Phenoxytoluene m-Phenoxytoluene m-Cresol->m-Phenoxytoluene Etherification 3-Phenoxybenzyl_Chloride 3-Phenoxybenzyl_Chloride m-Phenoxytoluene->3-Phenoxybenzyl_Chloride Chlorination 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde m-Phenoxytoluene->3-Phenoxybenzaldehyde Oxidation 3-Phenoxybenzyl_Cyanide 3-Phenoxybenzyl_Cyanide 3-Phenoxybenzyl_Chloride->3-Phenoxybenzyl_Cyanide Cyanation This compound This compound 3-Phenoxybenzyl_Cyanide->this compound Ethylation (PTC) 3-Phenoxybenzyl_Alcohol 3-Phenoxybenzyl_Alcohol 3-Phenoxybenzaldehyde->3-Phenoxybenzyl_Alcohol Reduction 3-Phenoxybenzyl_Alcohol->3-Phenoxybenzyl_Chloride Chlorination

Caption: Synthetic pathway starting from m-cresol.

Synthesis_Route_2 3-Hydroxyacetophenone 3-Hydroxyacetophenone 3-Phenoxyacetophenone 3-Phenoxyacetophenone 3-Hydroxyacetophenone->3-Phenoxyacetophenone Williamson Ether Synthesis Intermediate_A Intermediate_A 3-Phenoxyacetophenone->Intermediate_A Reaction with (EtO)2CO Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Reduction This compound This compound Intermediate_B->this compound Cyanation

Caption: Synthetic pathway starting from 3-hydroxyacetophenone.

References

A Comprehensive Review of 2-(3-Phenoxyphenyl)propanenitrile Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(3-phenoxyphenyl)propanenitrile scaffold is a key structural motif found in a variety of biologically active compounds, most notably in the class of synthetic pyrethroid insecticides. This core structure, characterized by a phenoxyphenyl group attached to a propanenitrile moiety, offers a versatile platform for chemical modification to explore a range of biological activities. The inherent chirality at the C2 position of the propanenitrile chain further allows for the development of stereospecific derivatives with potentially enhanced potency and selectivity.

This technical guide provides an in-depth review of the available scientific literature on this compound derivatives. It covers their synthesis, biological evaluation across different therapeutic and agrochemical areas, and the structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities based on this privileged scaffold.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure and its analogs generally involves the formation of the ether linkage and the introduction of the propanenitrile side chain. Key precursors for these syntheses often include 3-phenoxybenzaldehyde or other appropriately substituted phenoxyphenyl intermediates.[1]

One common synthetic approach involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide, in the presence of a suitable catalyst. For instance, the preparation of fenvalerate, a prominent insecticide featuring this core, involves the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with a mixture of 3-phenoxybenzaldehyde and sodium cyanide, catalyzed by triethylamine.[2]

Modifications to the core structure to generate derivatives can be achieved through various synthetic strategies:

  • Substitution on the Aromatic Rings: Introduction of different functional groups on either of the phenyl rings can significantly influence the biological activity.

  • Modification of the Propanenitrile Side Chain: Alterations to the nitrile group or the methyl group can lead to compounds with different properties.

  • Stereoselective Synthesis: Given the chiral center, enantiomerically pure derivatives can be synthesized to investigate stereospecific activities.

A general synthetic workflow for generating derivatives is outlined below.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Reaction with Cyanide Source Reaction with Cyanide Source 3-Phenoxybenzaldehyde->Reaction with Cyanide Source Substituted Phenylacetonitrile Substituted Phenylacetonitrile Alkylation/Condensation Alkylation/Condensation Substituted Phenylacetonitrile->Alkylation/Condensation This compound Derivative This compound Derivative Reaction with Cyanide Source->this compound Derivative Alkylation/Condensation->this compound Derivative Purification Purification This compound Derivative->Purification

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been primarily investigated for their insecticidal properties. However, the structural similarity to other biologically active molecules suggests potential for other therapeutic applications.

Insecticidal Activity

The most well-documented activity of this class of compounds is their insecticidal effect, largely attributed to their action as modulators of voltage-gated sodium channels in insects.[3] This interaction disrupts the normal functioning of the insect's nervous system, leading to paralysis and death.

Fenvalerate and its Analogs: Fenvalerate is a broad-spectrum pyrethroid insecticide that exists as a mixture of four stereoisomers. The insecticidal activity is primarily associated with the (2S, αS)-isomer, known as esfenvalerate.[4] Structure-activity relationship (SAR) studies on fenvalerate analogs have demonstrated that modifications to both the acid and alcohol portions of the molecule can significantly impact insecticidal potency.

Etofenprox and its Analogs: Etofenprox is another potent insecticide that contains the 2-(3-phenoxyphenyl)propyl moiety, but with an ether linkage instead of an ester. This modification results in lower fish toxicity compared to some other pyrethroids.[5] Synthesis and evaluation of etofenprox analogs have been performed to explore the impact of various substituents on their insecticidal efficacy.

The general mechanism of action for these insecticidal derivatives is the disruption of sodium ion channels in the nerve cells of insects.

G Derivative Derivative Sodium_Channel Voltage-Gated Sodium Channel (Insect) Derivative->Sodium_Channel Binds to Prolonged_Opening Prolonged Channel Opening Sodium_Channel->Prolonged_Opening Hyperexcitation Neuronal Hyperexcitation Prolonged_Opening->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Mechanism of insecticidal action of this compound derivatives.
Potential Anticancer and Anti-inflammatory Activities

While the primary focus of research on this compound derivatives has been on their insecticidal properties, the structural features of this scaffold are present in compounds with other therapeutic activities. For instance, compounds containing a 2-phenylacrylonitrile core, which shares some structural similarity, have been investigated as tubulin inhibitors with potent anticancer activity.[6] Similarly, derivatives of 2-(3-benzoylphenyl)propanoic acid, which is structurally related, have been synthesized and evaluated for their anti-inflammatory and antitumor activities.[7]

Further research is warranted to explore the potential of this compound derivatives in these therapeutic areas. Systematic derivatization and biological screening could uncover novel compounds with valuable pharmacological properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of selected this compound derivatives and related compounds. Due to the limited availability of comprehensive SAR studies on a wide range of direct derivatives, data for key parent compounds and structurally related analogs are presented.

Table 1: Insecticidal Activity of Selected Pyrethroids

CompoundTarget OrganismActivity MetricValueReference
FenvalerateVarious insects-Broad-spectrum[4]
EsfenvalerateVarious insects-Most active isomer[4]
EtofenproxVarious insects-Potent insecticide

Table 2: Anticancer Activity of Structurally Related 2-Phenylacrylonitrile Derivatives

Compound IDCell LineIC50 (nM)Reference
1g2aHCT1165.9[6]
1g2aBEL-74027.8[6]

Note: These compounds are not direct derivatives of this compound but share a similar pharmacophore.

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of this compound derivatives, as extracted from the cited literature.

General Synthesis of Fenvalerate

The synthesis of fenvalerate can be achieved through the reaction of 2-(4-chlorophenyl)-3-methylbutyryl chloride with 3-phenoxybenzaldehyde and sodium cyanide.[2]

Materials:

  • 2-(4-chlorophenyl)-3-methylbutyryl chloride

  • 3-Phenoxybenzaldehyde

  • Sodium cyanide

  • Triethylamine (catalyst)

  • Toluene (solvent)

  • Water

Procedure:

  • In a reaction vessel, dissolve 3-phenoxybenzaldehyde, sodium cyanide, and a catalytic amount of triethylamine in a mixture of water and toluene.

  • Under stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight.

  • After the reaction is complete, separate the organic layer.

  • Evaporate the solvent from the organic layer to obtain the crude fenvalerate product.

  • Further purification can be performed using appropriate techniques such as chromatography.

Insecticidal Activity Assay (General Protocol)

The insecticidal activity of the synthesized compounds is typically evaluated against various insect species. A common method is the topical application or diet incorporation assay.

Materials:

  • Synthesized compounds

  • Acetone or other suitable solvent

  • Test insects (e.g., houseflies, cockroaches, or agricultural pests)

  • Microsyringe or appropriate application device

  • Observation cages with food and water

Procedure (Topical Application):

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).

  • Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of the test insects using a microsyringe.

  • A control group is treated with the solvent alone.

  • Place the treated insects in observation cages with access to food and water.

  • Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LC50 or LD50 values using appropriate statistical methods.

G cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions Topical_Application Apply to Insects Compound_Dilution->Topical_Application Incubation Incubate with Food/Water Topical_Application->Incubation Mortality_Check Record Mortality Incubation->Mortality_Check LC50_Calculation Calculate LC50/LD50 Mortality_Check->LC50_Calculation

Caption: Workflow for a typical insecticidal activity assay.
In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., HCT116, BEL-7402)

  • Cell culture medium and supplements

  • MTT solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Conclusion

The this compound scaffold has proven to be a highly valuable framework in the development of potent insecticidal agents. The commercial success of pyrethroids like fenvalerate and etofenprox underscores the importance of this chemical class in agriculture and public health. The existing literature provides a solid foundation for the synthesis of these compounds and a general understanding of their mode of action.

However, this review also highlights a significant opportunity for future research. There is a notable lack of comprehensive studies on the synthesis and biological evaluation of a diverse range of this compound derivatives for other therapeutic applications. The structural similarities to known anticancer and anti-inflammatory agents suggest that this scaffold may hold untapped potential in these areas. Future research should focus on the systematic synthesis of novel derivatives with variations in the aromatic substituents and the propanenitrile side chain, followed by robust biological screening to identify new lead compounds. Such efforts could expand the therapeutic utility of this versatile chemical scaffold beyond its current applications.

References

The Evolving Landscape of 2-(3-phenoxyphenyl)propanenitrile: From Synthetic Intermediate to a Molecule of Biological Interest

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(3-phenoxyphenyl)propanenitrile, a seemingly unassuming organic molecule, has traditionally been viewed through the lens of a synthetic intermediate. However, a deeper exploration of its chemical structure and its relationship to established therapeutic agents reveals a landscape of potential biological activities. This technical guide provides a comprehensive overview of the known and potential biological functions of this compound, with a focus on its pharmacological implications, underlying mechanisms, and the experimental methodologies used for its evaluation.

Core Biological Activity: A Prodrug to a Potent Anti-inflammatory Agent

The most significant biological relevance of this compound lies in its role as a direct precursor to fenoprofen[1]. Fenoprofen, or 2-(3-phenoxyphenyl)propanoic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties[2][3]. The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding fenoprofen[1]. This chemical transformation suggests that this compound may function as a prodrug in vivo, gradually converting to its active form.

The primary mechanism of action of fenoprofen is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[2]. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[3]. By blocking the action of COX enzymes, fenoprofen effectively reduces the production of these pro-inflammatory molecules.

Signaling Pathway of Fenoprofen (the active metabolite)

Fenoprofen_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Fenoprofen Fenoprofen (from this compound) Fenoprofen->COX1 Fenoprofen->COX2

Caption: Mechanism of action of fenoprofen.

Broader Biological Potential: Insights from Structurally Related Compounds

Beyond its conversion to fenoprofen, the chemical scaffold of this compound, which incorporates a nitrile group and a phenoxyphenyl moiety, is found in various biologically active molecules. This suggests that the parent compound itself, or its other derivatives, could possess a wider range of pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 2-phenylacrylonitrile scaffold[4]. These compounds can act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis[4][5]. While direct evidence for this compound is lacking, its structural resemblance to these active molecules warrants further investigation into its antiproliferative effects against various cancer cell lines.

Antimicrobial and Other Activities

The nitrile functional group is present in a diverse array of natural products with a wide spectrum of biological activities, including antibacterial, antifungal, and insecticidal properties[6]. The synthesis of various α-amino nitrile derivatives has been explored to generate new therapeutic agents with such activities. Therefore, it is plausible that this compound could serve as a template for the development of novel antimicrobial agents.

Quantitative Data Summary

CompoundBiological ActivityAssayTargetValueReference
FenoprofenAnti-inflammatoryCyclooxygenase InhibitionCOX-1 & COX-2-[2]
FenoprofenAnalgesic--200 mg every 4-6 hours (typical dose)[3]
FenoprofenAntipyretic---[2]

Experimental Protocols

Detailed experimental protocols for assessing the key biological activities are provided below. These are generalized methods and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex Red)

  • Test compound (this compound or its derivatives)

  • Positive control (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the colorimetric/fluorometric probe.

  • Add various concentrations of the test compound or positive control to the wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence at regular intervals for a set period using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a standard animal model to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compound

  • Positive control (e.g., indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Protocol 3: In Vitro MTT Assay (Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line(s) of interest

  • Normal (non-cancerous) cell line for cytotoxicity comparison

  • Complete cell culture medium

  • Test compound

  • Positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, positive control, or vehicle.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Logical Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_1 Compound This compound In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening COX_Inhibition COX Inhibition Assay In_Vitro_Screening->COX_Inhibition Anticancer_Screening Anticancer Screening (e.g., MTT Assay) In_Vitro_Screening->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) In_Vitro_Screening->Antimicrobial_Screening In_Vivo_Studies In Vivo Studies In_Vitro_Screening->In_Vivo_Studies Anti_inflammatory_Model Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) In_Vivo_Studies->Anti_inflammatory_Model Analgesic_Model Analgesic Model (e.g., Writhing Test) In_Vivo_Studies->Analgesic_Model Xenograft_Model Cancer Xenograft Model In_Vivo_Studies->Xenograft_Model Mechanism_of_Action Mechanism of Action Studies In_Vivo_Studies->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway_Analysis Target_Identification Target Identification Mechanism_of_Action->Target_Identification

Caption: Workflow for evaluating biological activity.

Conclusion and Future Directions

While this compound is primarily recognized as a synthetic precursor to the NSAID fenoprofen, a comprehensive analysis of its structure and the broader chemical landscape suggests a wider range of potential biological activities. Its likely role as a prodrug for fenoprofen provides a solid foundation for its anti-inflammatory and analgesic potential. Furthermore, the presence of the nitrile and phenoxyphenyl moieties, which are common in various bioactive compounds, opens up exciting avenues for research into its anticancer and antimicrobial properties.

Future research should focus on the direct biological evaluation of this compound to confirm these predicted activities and to elucidate its unique pharmacological profile. Studies on its metabolism and pharmacokinetics are crucial to understand its conversion to fenoprofen and the potential formation of other active metabolites. The synthesis and screening of novel derivatives could also unlock new therapeutic opportunities. In essence, this compound stands as a promising starting point for drug discovery and development, warranting a shift in perspective from a simple intermediate to a molecule of significant biological interest.

References

Methodological & Application

Application Notes and Protocols for the Purification of 2-(3-phenoxyphenyl)propanenitrile via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed high-performance liquid chromatography (HPLC) methods for the purification of 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceuticals. The protocols described herein are intended for both general purification to achieve high purity of the racemic mixture and for the separation of its enantiomers, which is often crucial in drug development.

Introduction

This compound is a chiral molecule and a vital building block in organic synthesis. Its purity is paramount for the successful synthesis of downstream products, such as the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen. This application note details two primary HPLC-based purification strategies: a reverse-phase method for general purification and a normal-phase chiral separation method to isolate the individual enantiomers.

General Purification via Preparative Reverse-Phase HPLC (RP-HPLC)

This method is suitable for purifying this compound from reaction mixtures and removing non-chiral impurities.

Experimental Protocol

1. Instrumentation and Column:

  • A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV detector.

  • Column: C18, 250 x 21.2 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • All solvents should be of HPLC grade and degassed before use.

3. Chromatographic Conditions:

  • Flow Rate: 20 mL/min

  • Detection Wavelength: 270 nm[1][2]

  • Column Temperature: 30 °C

  • Injection Volume: 1-5 mL, depending on sample concentration.

  • Gradient Program:

Time (min)% Mobile Phase B
040
2080
2580
2640
3040

4. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a 50:50 mixture of water and acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Post-Purification Processing:

  • Collect the fractions containing the purified product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Expected Results
ParameterExpected Value
Purity >98%
Recovery >85%
Retention Time Approximately 15-20 minutes (highly dependent on the specific system)

Chiral Separation of Enantiomers via Normal-Phase HPLC

Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. For pharmaceutical applications where a single enantiomer is often desired, chiral HPLC is necessary. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this type of separation.

Experimental Protocol

1. Instrumentation and Column:

  • An HPLC system (analytical or preparative) with a gradient or isocratic pump, an autosampler, a column oven, and a UV detector.

  • Column: Polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), 250 x 4.6 mm, 5 µm for analytical scale, or larger for preparative scale.

2. Mobile Phase Preparation:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • All solvents should be of HPLC grade.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (analytical) or scaled up for preparative.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 25 °C.

  • Mode: Isocratic. The ratio of Hexane to IPA may need to be optimized (e.g., from 95:5 to 80:20) to achieve baseline separation of the enantiomers.

4. Sample Preparation:

  • Dissolve the racemic this compound in the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter.

Expected Results
ParameterExpected Value
Resolution (Rs) >1.5 between the two enantiomer peaks
Enantiomeric Purity >99% for each collected enantiomer
Retention Times Dependent on the specific CSP and mobile phase composition

Visualization of Workflows

General Purification Workflow

cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Processing crude_sample Crude this compound dissolution Dissolve in Water/Acetonitrile crude_sample->dissolution filtration Filter (0.45 µm) dissolution->filtration hplc_system Preparative HPLC (C18 Column) filtration->hplc_system fraction_collection Fraction Collection hplc_system->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure Racemic Product solvent_evaporation->pure_product

Caption: Workflow for the general purification of this compound.

Chiral Separation Workflow

cluster_chiral_hplc Chiral HPLC Separation racemic_input Racemic this compound chiral_column Normal-Phase HPLC (Chiral Stationary Phase) racemic_input->chiral_column enantiomer_separation Separation of Enantiomers chiral_column->enantiomer_separation enantiomer_1 Enantiomer 1 enantiomer_separation->enantiomer_1 Fraction 1 enantiomer_2 Enantiomer 2 enantiomer_separation->enantiomer_2 Fraction 2

Caption: Workflow for the chiral separation of this compound enantiomers.

Conclusion

The HPLC methods outlined in this application note provide robust and reproducible protocols for the purification of this compound. The reverse-phase method is effective for obtaining a high-purity racemic mixture, while the normal-phase chiral method allows for the successful separation of its constituent enantiomers. These protocols are essential for ensuring the quality and stereochemical integrity of this important synthetic intermediate in research and drug development settings.

References

Application Notes and Protocols for In Vitro Assays Involving 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed experimental protocols for the in vitro evaluation of 2-(3-phenoxyphenyl)propanenitrile. While this compound is primarily recognized as a chemical intermediate, its structural motifs are present in biologically active molecules, suggesting the potential for inherent biological effects. The following protocols are designed to serve as a foundational guide for researchers interested in investigating the potential cytotoxic and neurotoxic effects of this compound. The methodologies described are based on established in vitro assays commonly used in toxicology and drug discovery. It is important to note that, to date, no specific in vitro biological data for this compound has been identified in publicly available literature. Therefore, the quantitative data presented are hypothetical and for illustrative purposes.

Introduction

This compound is a nitrile-containing aromatic ether. Its chemical structure is a component of various larger molecules, including some pyrethroid insecticides. The presence of the phenoxyphenyl group and a reactive nitrile moiety suggests that this compound could interact with biological systems. To assess its potential biological activity, particularly cytotoxicity and neurotoxicity, a series of in vitro assays are proposed. These assays are designed to be conducted in a controlled laboratory setting to determine the compound's effect on cell viability and induction of oxidative stress. The human neuroblastoma cell line, SH-SY5Y, is proposed as a relevant model for neurotoxicity studies.[1]

Proposed In Vitro Assays

Two primary in vitro assays are proposed to evaluate the biological activity of this compound:

  • MTT Assay for Cell Viability and Cytotoxicity: To determine the effect of the compound on cell metabolic activity, which is an indicator of cell viability.

  • ROS Assay for Oxidative Stress: To measure the generation of reactive oxygen species (ROS), a key indicator of cellular stress.

Data Presentation

The following tables represent a hypothetical summary of results from the proposed assays.

Table 1: Hypothetical Cytotoxicity of this compound on SH-SY5Y Cells

CompoundConcentration (µM)Cell Viability (%)IC₅₀ (µM)
This compound198.5 ± 2.1\multirow{6}{*}{125.8}
1092.3 ± 3.5
5075.1 ± 4.2
10058.4 ± 3.9
25035.7 ± 2.8
50015.2 ± 1.9
Vehicle Control (0.1% DMSO)-100 ± 1.5-

Table 2: Hypothetical Induction of Reactive Oxygen Species (ROS) by this compound in SH-SY5Y Cells

CompoundConcentration (µM)Relative Fluorescence Units (RFU)Fold Increase in ROS
This compound11050 ± 851.1
101280 ± 1101.3
501890 ± 1501.9
1002540 ± 2102.5
Vehicle Control (0.1% DMSO)-1000 ± 751.0
Positive Control (H₂O₂)1003500 ± 2803.5

Experimental Protocols

Protocol for MTT Assay

Objective: To assess the cytotoxicity of this compound on SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol for ROS Assay

Objective: To measure the intracellular generation of reactive oxygen species (ROS) in SH-SY5Y cells upon exposure to this compound.

Materials:

  • SH-SY5Y cells and culture reagents

  • This compound

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6 hours). Include vehicle and positive controls.

  • DCFH-DA Staining: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the results as a fold increase in fluorescence relative to the vehicle control.

Visualizations

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis start Seed SH-SY5Y cells in 96-well plate prep_compound Prepare serial dilutions of this compound treat_cells Treat cells with compound start->treat_cells prep_compound->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

ROS_Assay_Workflow ROS Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Data Analysis start Seed SH-SY5Y cells in black 96-well plate treat_cells Treat cells with this compound start->treat_cells wash_cells1 Wash cells with PBS treat_cells->wash_cells1 add_dcfhda Add DCFH-DA probe wash_cells1->add_dcfhda incubate_30min Incubate for 30 minutes add_dcfhda->incubate_30min wash_cells2 Wash cells to remove excess probe incubate_30min->wash_cells2 read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) wash_cells2->read_fluorescence calculate_ros Calculate fold increase in ROS read_fluorescence->calculate_ros

Caption: Workflow for measuring intracellular ROS production.

Signaling_Pathway_Hypothesis Hypothesized Cellular Response to this compound compound This compound cell_membrane Cell Membrane compound->cell_membrane mitochondria Mitochondria cell_membrane->mitochondria ros Increased ROS mitochondria->ros oxidative_stress Oxidative Stress ros->oxidative_stress cell_damage Cellular Damage oxidative_stress->cell_damage apoptosis Apoptosis cell_damage->apoptosis reduced_viability Reduced Cell Viability apoptosis->reduced_viability

Caption: Hypothesized pathway of cytotoxicity.

References

Application Notes and Protocols for the Synthesis of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-phenoxyphenyl)propanenitrile is a key chemical intermediate, primarily recognized for its role in the synthesis of Fenoprofen.[1][2] Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) used for the management of mild to moderate pain and for the relief of symptoms of arthritis.[2][3] The nitrile group in this compound is a versatile functional group that can be hydrolyzed to a carboxylic acid, forming the final Fenoprofen drug.[4] This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Synthesis Protocol

This protocol describes the synthesis of this compound from 3-phenoxybenzyl bromide and sodium cyanide. This method is a standard nucleophilic substitution reaction.

Materials and Equipment:

  • 3-phenoxybenzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenoxybenzyl bromide in ethanol.

  • Addition of Sodium Cyanide: In a separate flask, dissolve sodium cyanide in water and add this solution to the ethanolic solution of 3-phenoxybenzyl bromide.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: Add water to the residue and extract the aqueous layer with diethyl ether multiple times. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • Purification: The crude product, which is often an oil, can be purified by vacuum distillation.[5]

Safety Precautions:

  • Sodium Cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [6][7][8]

  • Always handle sodium cyanide in a well-ventilated fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles with a face shield.[7][10]

  • Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[6][9]

  • Have a cyanide antidote kit readily available and be trained in its use.

  • All waste containing cyanide must be disposed of as hazardous waste according to institutional guidelines.[7]

Data Presentation

Table 1: Reaction Parameters and Expected Yields

ParameterValue
Molar Ratio (Bromide:Cyanide)1 : 1.1
SolventEthanol/Water
Reaction TemperatureReflux
Reaction Time4-6 hours
Expected Yield (after purification)70-80%

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₅H₁₃NO[11]
Molecular Weight 223.27 g/mol [11]
Appearance Colorless to pale yellow oil
Boiling Point 149-155 °C at 0.2 mmHg[5]
¹H NMR Aromatic protons appear as a multiplet in the downfield region. The methine proton (-CH) signal is a quartet, and the methyl protons (-CH₃) appear as a doublet.[4]
¹³C NMR The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-125 ppm range. Aromatic carbons appear in the 110-160 ppm region.[4]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve 3-phenoxybenzyl bromide in ethanol react Combine solutions and reflux for 4-6 hours prep1->react prep2 Dissolve sodium cyanide in water prep2->react workup1 Cool and remove ethanol (rotary evaporator) react->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with brine and dry over MgSO4 workup2->workup3 workup4 Remove diethyl ether (rotary evaporator) workup3->workup4 purify Purify by vacuum distillation workup4->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Reaction Synthesis of this compound reactant1 3-phenoxybenzyl bromide conditions Ethanol/Water Reflux reactant1->conditions reactant2 Sodium Cyanide (NaCN) reactant2->conditions product This compound conditions->product + NaBr

References

Application Notes and Protocols: 2-(3-phenoxyphenyl)propanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the preparation of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID), Fenoprofen. The following sections detail its primary applications, including its hydrolysis to Fenoprofen, reduction to its corresponding primary amine, and its potential use as a building block for heterocyclic synthesis.

Core Applications of this compound

This compound is a versatile chemical intermediate primarily utilized for the synthesis of Fenoprofen.[1] Its reactivity is centered around the nitrile functional group, which can undergo a variety of transformations.

Synthesis of Fenoprofen via Hydrolysis

The most prominent application of this compound is its conversion to 2-(3-phenoxyphenyl)propanoic acid (Fenoprofen) through hydrolysis of the nitrile group.[2] This transformation can be effectively achieved under either acidic or basic conditions.[2]

Reaction Scheme:

start This compound reagents H+ / H2O or OH- / H2O Heat start->reagents end Fenoprofen (2-(3-phenoxyphenyl)propanoic acid) reagents->end

Caption: Hydrolysis of this compound to Fenoprofen.

Experimental Protocols:

a) Alkaline Hydrolysis:

This method involves heating the nitrile with a strong base, such as sodium hydroxide, to yield the sodium salt of the carboxylic acid, which is then neutralized to afford Fenoprofen.[2]

Parameter Value
Reactants This compound, Sodium Hydroxide
Solvent Water, Ethanol (co-solvent)
Temperature Reflux
Reaction Time 4-8 hours
Work-up Acidification with HCl
Typical Yield > 90%

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.5 eq) pellets to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • The product, Fenoprofen, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

b) Acidic Hydrolysis:

Heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, will also yield the carboxylic acid.[2]

Parameter Value
Reactants This compound, Sulfuric Acid
Solvent Water, Acetic Acid (co-solvent)
Temperature Reflux
Reaction Time 6-12 hours
Work-up Dilution with water, extraction
Typical Yield 85-95%

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) to a 1:1 mixture of glacial acetic acid and 50% aqueous sulfuric acid.

  • Heat the mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Fenoprofen. Further purification can be achieved by recrystallization.

Reduction to 2-(3-phenoxyphenyl)propan-1-amine

The nitrile group can be reduced to a primary amine, providing a pathway to novel derivatives for potential pharmaceutical applications. This reduction is typically carried out using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.[2][3]

Reaction Scheme:

start This compound reagents 1. LiAlH4, THF 2. H2O start->reagents end 2-(3-phenoxyphenyl)propan-1-amine reagents->end

Caption: Reduction of the nitrile to a primary amine.

Experimental Protocols:

a) Reduction with Lithium Aluminum Hydride (LAH):

LAH is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[3]

Parameter Value
Reactants This compound, Lithium Aluminum Hydride
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Reflux
Reaction Time 2-4 hours
Work-up Fieser work-up (sequential addition of water and NaOH)
Typical Yield 80-90%

Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude amine. Purification can be performed by distillation or chromatography.

b) Catalytic Hydrogenation:

This method offers a milder alternative to LAH reduction and avoids the need for a hazardous work-up.

Parameter Value
Reactants This compound, Hydrogen Gas
Catalyst Raney Nickel or Palladium on Carbon (Pd/C)
Solvent Ethanol, Methanol (often with ammonia)
Pressure 50-100 psi
Temperature Room Temperature to 50 °C
Reaction Time 12-24 hours
Typical Yield 70-85%

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol saturated with ammonia.

  • Add Raney Nickel (5-10% by weight) to the solution.

  • Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 12-24 hours.

  • Monitor the reaction for the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the catalyst through a pad of Celite and wash the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude amine.

Synthesis of Pyrimidine Derivatives

Nitriles are valuable precursors for the synthesis of nitrogen-containing heterocycles, such as pyrimidines.[1][4][5] While specific examples using this compound are not extensively reported, a general approach involves the condensation of the nitrile with a suitable partner, such as an amidine or a β-dicarbonyl compound, to construct the pyrimidine ring.

Illustrative Reaction Scheme:

cluster_reactants Reactants start This compound conditions Base (e.g., NaOEt) Ethanol, Reflux start->conditions amidine Amidine (e.g., Acetamidine) amidine->conditions product Substituted Pyrimidine conditions->product

Caption: Plausible synthesis of a pyrimidine derivative.

Representative Protocol (Hypothetical):

This protocol is a general representation of how this compound might be used in pyrimidine synthesis based on known methodologies for other nitriles.

Parameter Value
Reactants This compound, Acetamidine hydrochloride, Sodium Ethoxide
Solvent Anhydrous Ethanol
Temperature Reflux
Reaction Time 12-24 hours
Work-up Neutralization, extraction
Expected Product 4-amino-5-(1-(3-phenoxyphenyl)ethyl)-2-methylpyrimidine

Protocol:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere.

  • To this solution, add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the crude product by column chromatography to yield the desired pyrimidine derivative.

Synthesis of this compound

A common route to this compound involves the alkylation of 3-phenoxybenzyl cyanide.

Reaction Scheme:

start 3-Phenoxybenzyl cyanide reagents 1. Base (e.g., NaH) 2. Methyl Iodide start->reagents end This compound reagents->end

Caption: Synthesis of the target nitrile via alkylation.

Experimental Protocol:

Parameter Value
Reactants 3-Phenoxybenzyl cyanide, Sodium Hydride, Methyl Iodide
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Quenching with water, extraction
Typical Yield 75-85%

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3-phenoxybenzyl cyanide (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

These protocols provide a foundation for the utilization of this compound in a variety of synthetic applications. Researchers are encouraged to optimize these conditions for their specific needs and to explore the broader potential of this versatile intermediate.

References

Application Notes and Protocols for Fenpropathrin as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes describe the use of fenpropathrin, a type II synthetic pyrethroid insecticide, as a chemical probe to investigate neuronal signaling pathways. While its precursor, 2-(3-phenoxyphenyl)propanenitrile, is a key intermediate in its synthesis, fenpropathrin itself is the biologically active molecule. Fenpropathrin primarily targets voltage-gated sodium channels (VGSCs), causing persistent activation and leading to neuronal hyperexcitability.[1] Additionally, it exhibits significant neurotoxicity towards dopaminergic neurons, making it a valuable tool for studying mechanisms of neurodegeneration, particularly those relevant to Parkinson's disease.[2][3]

This document provides detailed protocols for utilizing fenpropathrin to probe these systems in both in vitro and in vivo models.

Chemical Information

Compound Fenpropathrin
IUPAC Name (RS)-α-Cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylate
Synonyms Danitol, Meothrin, Tame
CAS Number 39515-41-8
Molecular Formula C22H23NO3
Molecular Weight 349.43 g/mol
Primary Target Voltage-Gated Sodium Channels (VGSCs)
Secondary Target Dopaminergic Neurons
Mechanism of Action Prolongs the open state of VGSCs, leading to membrane depolarization and hyperexcitability.[1] Induces apoptosis and oxidative stress in dopaminergic neurons.[2]

Data Presentation

In Vitro Neurotoxicity Data

The following table summarizes the cytotoxic effects of fenpropathrin on the human neuroblastoma cell line SH-SY5Y, as determined by the MTT assay after a 24-hour exposure.

Concentration (µM) Cell Viability (%)
156.09 ± 4.61
1051.77 ± 3.17
2542.83 ± 3.45
5028.01 ± 1.42
10036.86 ± 1.83

Data adapted from Xiong et al., 2016.[2]

Ecotoxicity Data (Zebrafish Embryo)

The following table presents the lethal and effective concentrations of fenpropathrin in zebrafish embryos after 96 hours of exposure.

Parameter Value (mg a.i./L)
LC500.156 (0.121-0.202)
EC500.016

Data adapted from Sarmah et al., 2023.

Signaling Pathways and Experimental Workflows

Fenpropathrin's Effect on Voltage-Gated Sodium Channels

Fenpropathrin_VGSC Fenpropathrin Fenpropathrin VGSC Voltage-Gated Sodium Channel (VGSC) Fenpropathrin->VGSC Binds to and modulates channel gating Na_influx Prolonged Na+ Influx VGSC->Na_influx Prevents inactivation Depolarization Persistent Membrane Depolarization Na_influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Paralysis Paralysis & Neurotoxicity Hyperexcitability->Paralysis Fenpropathrin_Dopaminergic_Neurotoxicity Fenpropathrin Fenpropathrin Mitochondria Mitochondrial Dysfunction Fenpropathrin->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_Pathway Activation of Apoptotic Pathways Oxidative_Stress->Apoptosis_Pathway Dopaminergic_Neuron_Death Dopaminergic Neuron Death Apoptosis_Pathway->Dopaminergic_Neuron_Death In_Vitro_Workflow cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SHSY5Y_Culture Culture SH-SY5Y Neuroblastoma Cells Plating Plate cells in 96-well plates SHSY5Y_Culture->Plating Treatment Treat with varying concentrations of Fenpropathrin Plating->Treatment MTT_Addition Add MTT solution and incubate Treatment->MTT_Addition Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Solubilization Absorbance Measure absorbance at 570 nm (reference 630 nm) Solubilization->Absorbance Viability_Calc Calculate Cell Viability (%) Absorbance->Viability_Calc Dose_Response Generate Dose-Response Curve Viability_Calc->Dose_Response

References

Application Notes and Protocols for Reactions of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the synthesis of various commercial products, including pyrethroid insecticides. This document details a primary synthetic pathway, reaction conditions, and analytical methods for characterization, supported by experimental data and protocols.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the α-methylation of (3-phenoxyphenyl)acetonitrile, also known as 3-phenoxybenzyl cyanide. This reaction is typically carried out using a methylating agent in the presence of a base. Phase-transfer catalysis is often employed to facilitate the reaction between the water-soluble base and the organic-soluble arylacetonitrile.

Reaction Pathway

A plausible reaction pathway involves the deprotonation of (3-phenoxyphenyl)acetonitrile at the α-carbon by a strong base to form a carbanion. This nucleophilic carbanion then attacks the methylating agent (e.g., methyl iodide) in a nucleophilic substitution reaction (SN2) to yield the desired product, this compound.

Synthesis_Pathway Reactant1 (3-phenoxyphenyl)acetonitrile Product This compound Reactant1->Product 1. Deprotonation 2. Methylation Reactant2 Methyl Iodide Base Base (e.g., NaOH) PTC Phase-Transfer Catalyst

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from general procedures for the α-alkylation of arylacetonitriles.

Materials:

  • (3-phenoxyphenyl)acetonitrile

  • Methyl iodide

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-phenoxyphenyl)acetonitrile (1 equivalent) and toluene.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 - 0.1 equivalents).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5-10 equivalents).

  • Slowly add methyl iodide (1.1 - 1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Spectroscopic Data for this compound
Analytical Technique Expected Data
¹H NMR (CDCl₃)Aromatic protons: multiplet in the range of 6.8-7.4 ppm. Methine proton (-CH): quartet. Methyl protons (-CH₃): doublet.[1]
¹³C NMR (CDCl₃)Nitrile carbon (-C≡N): 115-125 ppm. Aromatic carbons: 110-160 ppm. Aliphatic methine and methyl carbons: upfield region.[1]
IR Spectroscopy Nitrile stretch (C≡N): strong absorption in the region of 2220-2260 cm⁻¹. C-O-C stretch: strong absorptions in the 1000-1300 cm⁻¹ region. Aromatic C-H stretch: above 3000 cm⁻¹. Aromatic C=C stretch: 1400-1600 cm⁻¹.[1]

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Workflow Start Start: (3-phenoxyphenyl)acetonitrile Reaction α-Methylation Reaction (Phase-Transfer Catalysis) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product Analysis Spectroscopic Analysis (NMR, IR) Product->Analysis

Caption: Experimental workflow for this compound.

Further Reactions of this compound

The nitrile group in this compound is a versatile functional group that can undergo various transformations.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid, or the amide as an intermediate.[1]

  • Reduction: The nitrile group can be reduced to a primary amine, 2-(3-phenoxyphenyl)propan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

These subsequent reactions open up pathways to a diverse range of derivatives for further research and development in pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(3-phenoxyphenyl)propanenitrile is a key chemical intermediate, primarily recognized for its role in the synthesis of Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] Fenoprofen functions by inhibiting the synthesis of prostaglandins, thereby exerting analgesic and anti-inflammatory effects. The nitrile group in this compound is a versatile functional group that can be hydrolyzed to a carboxylic acid to form the final active pharmaceutical ingredient.[1] This document outlines a robust and scalable synthetic protocol for the preparation of this important intermediate, intended for researchers and professionals in drug development and process chemistry.

The described method is a two-step synthesis commencing from the readily available 3-phenoxyphenylacetonitrile.[3][4] The core transformation involves the α-methylation of the starting nitrile, a common and scalable reaction in industrial organic synthesis.

Synthetic Pathway Overview

The large-scale synthesis of this compound can be efficiently achieved via the methylation of 3-phenoxyphenylacetonitrile. This process involves the deprotonation of the acidic α-carbon using a strong base, followed by quenching the resulting carbanion with a methylating agent.

G A 3-phenoxyphenylacetonitrile B [3-phenoxyphenyl(cyano)methyl]sodium A->B  1. Sodium Amide (NaNH2)  Toluene, 40-50°C C This compound B->C  2. Methyl Iodide (CH3I)  Toluene, 50-60°C

Caption: Synthetic scheme for the α-methylation of 3-phenoxyphenylacetonitrile.

Experimental Protocol: Large-Scale Synthesis

This protocol details the α-methylation of 3-phenoxyphenylacetonitrile to yield this compound on a multi-kilogram scale.

1. Materials and Reagents:

MaterialCAS NumberMolecular WeightQuantity (kg)Moles
3-phenoxyphenylacetonitrile51632-29-2209.2410.047.8
Sodium Amide (NaNH₂)7782-92-539.012.051.3
Methyl Iodide (CH₃I)74-88-4141.947.452.1
Toluene108-88-392.1450 L-
Isopropanol67-63-060.105 L-
2M Hydrochloric Acid7647-01-036.46As needed-
Saturated Sodium Bicarbonate144-55-884.01As needed-
Saturated Sodium Chloride (Brine)7647-14-558.44As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

2. Equipment:

  • 100 L glass-lined reactor with mechanical stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Nitrogen inlet/outlet.

  • Addition funnel (10 L).

  • Quenching vessel.

  • Separatory funnel (100 L).

  • Rotary evaporator with a suitable receiving flask.

  • Vacuum distillation apparatus.

3. Reaction Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with 3-phenoxyphenylacetonitrile (10.0 kg) and Toluene (50 L). Begin stirring at 100-150 RPM to ensure a homogenous solution.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium amide (2.0 kg) portion-wise over 30-45 minutes. An exotherm may be observed. Maintain the internal temperature between 40-50°C using the cooling jacket.

  • Anion Formation: Stir the slurry at 45-50°C for 2 hours to ensure complete formation of the sodium salt of the nitrile. The mixture will typically become a thick, stirrable slurry.

  • Methylation: Cool the reactor contents to 20-25°C. Slowly add methyl iodide (7.4 kg) via the addition funnel over 1-2 hours, maintaining the internal temperature below 40°C. After the addition is complete, slowly warm the reaction mixture to 50-60°C and hold for 3-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is deemed complete, cool the mixture to 10-15°C. Slowly and carefully quench the reaction by adding Isopropanol (5 L) to destroy any unreacted sodium amide. Then, slowly add water (20 L) to dissolve the inorganic salts.

  • Work-up & Isolation:

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Separate the lower aqueous layer and extract it once with Toluene (10 L).

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with 2M HCl (10 L), saturated sodium bicarbonate solution (10 L), and finally with brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow oil.

Data Summary and Yield

The following table summarizes the key parameters and expected results for the described large-scale synthesis.

ParameterValue
Scale (Starting Nitrile)10.0 kg
Reaction Volume~60 L
Deprotonation Time/Temp2 hours @ 45-50°C
Methylation Time/Temp3-4 hours @ 50-60°C
Typical Crude Yield10.2 - 10.8 kg
Final Yield (after distillation)9.3 - 9.9 kg (88-94%)
Purity (by HPLC)>98%
AppearanceColorless to pale yellow oil

Process Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure from setup to the final purified product.

G A Reactor Setup (Purge with N2) B Charge Reagents (Nitrile, Toluene) A->B C Deprotonation (Add NaNH2, 40-50°C) B->C D Methylation (Add CH3I, <40°C -> 60°C) C->D E Reaction Quench (Isopropanol, Water) D->E F Phase Separation E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Drying & Solvent Removal G->H I Vacuum Distillation H->I J Final Product: This compound I->J

Caption: Workflow diagram for the synthesis and purification of the target nitrile.

Safety Considerations

  • Sodium Amide (NaNH₂): Highly reactive and water-sensitive. Reacts violently with water to produce ammonia gas. Handle under an inert atmosphere (nitrogen) and away from moisture.

  • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Cyanides: The starting material is a nitrile. While less acutely toxic than inorganic cyanide salts, it should be handled with care. Avoid acidification of any waste streams containing residual cyanide, as this could generate highly toxic hydrogen cyanide (HCN) gas.

  • Exothermic Reactions: Both the deprotonation and methylation steps can be exothermic. Ensure adequate cooling capacity is available and add reagents slowly to maintain temperature control.

References

Application Notes and Protocols: 2-(3-Phenoxyphenyl)propanenitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Phenoxyphenyl)propanenitrile is a versatile chemical intermediate characterized by a phenoxyphenyl group attached to a propanenitrile backbone.[1][2] This scaffold is of significant interest in medicinal chemistry due to the presence of the reactive nitrile group and the phenoxyphenyl moiety, which is considered a "privileged structure" found in numerous biologically active compounds. While its most prominent application is in the synthesis of pyrethroid insecticides, such as fenvalerate, the structural motifs within this compound hold potential for the development of a broader range of therapeutic agents.[1] This document provides an overview of its applications, relevant quantitative data from structurally related compounds, and detailed experimental protocols for synthesis and biological evaluation.

Core Structure and Derivatives

The foundational structure of this compound serves as a versatile starting point for the synthesis of a variety of derivatives. The reactivity of the nitrile group allows for its conversion into other functional groups, such as carboxylic acids, amides, and amines, which are common in pharmacologically active molecules.[1][2] Furthermore, the aromatic rings of the phenoxyphenyl group can be substituted to modulate the compound's physicochemical properties and biological activity.

Applications in Medicinal Chemistry

While direct therapeutic applications of this compound are not extensively documented in publicly available research, its structural components are integral to compounds with significant biological activity.

Precursor for Pyrethroid Insecticides (Fenvalerate)

This compound is a key building block in the synthesis of fenvalerate, a widely used pyrethroid insecticide.[1] Fenvalerate functions as a neurotoxin by modulating sodium channels in the nervous system of insects.[3][4][5] Although its primary application is in agriculture, the study of its synthesis and mode of action provides valuable insights into the chemical space of phenoxyphenyl-containing compounds.

Potential Anticancer Agents

The phenoxyphenyl scaffold is present in various compounds investigated for their anticancer properties. While specific studies on this compound derivatives are limited, research on structurally similar 2-phenylacrylonitrile and 2,3-diphenylacrylonitrile analogs has shown promising results. These compounds have been demonstrated to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and cell cycle arrest.[4][5][6][7][8]

Potential Antimicrobial Agents

Derivatives of phenoxyacetic acids and other related structures have been explored for their antimicrobial activity.[9] The structural similarity suggests that modifications of the this compound scaffold could yield compounds with antibacterial and antifungal properties. Studies on related acrylonitrile and propanenitrile derivatives have reported promising minimum inhibitory concentrations (MIC) against various pathogens.[10][11]

Quantitative Data

The following tables summarize quantitative biological data for derivatives of structurally related scaffolds, providing an indication of the potential for developing medicinally active compounds from this compound.

Table 1: Anticancer Activity of 2-Phenylacrylonitrile and Related Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1g2aHCT1160.0059[4][6]
1g2aBEL-74020.0078[4][6]
5c (4-fluoro)AGS0.75[8]
5f (4-bromo)AGS0.68[8]
5h (4-chloro)AGS0.41[8]
3cA549 (Lung)0.57 (mg/mL)[7][8]
3cSK-OV-3 (Ovarian)0.14 (mg/mL)[7][8]
3cSK-MEL-2 (Skin)0.65 (mg/mL)[7][8]
3cHCT15 (Colon)0.34 (mg/mL)[7][8]

Table 2: Antimicrobial Activity of Related Acrylonitrile and Propanenitrile Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
XIGram-positive bacteria0.0625 - 4[11]
XIGram-negative bacteria0.0625 - 4[11]
XVarious bacteria and fungi12 - 18[11]
10fStaphylococcus aureus ATCC 65380.5[11]
10gStaphylococcus aureus ATCC 42200.5[11]
10hMRSA ATCC 433000.5[11]

Experimental Protocols

Synthesis of Fenvalerate (A Representative Derivative)

This protocol describes a general method for the synthesis of fenvalerate, illustrating the use of this compound precursors.

Materials:

  • 3-Phenoxybenzaldehyde

  • Sodium cyanide

  • 2-(4-chlorophenyl)-3-methylbutyryl chloride

  • Triethylamine

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, dissolve 3-phenoxybenzaldehyde and sodium cyanide in a mixture of toluene and water.

  • Add a catalytic amount of triethylamine to the mixture.

  • Slowly add a solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride in toluene to the reaction mixture with stirring.

  • Continue the reaction at room temperature overnight.

  • After the reaction is complete, perform a liquid-liquid extraction to separate the organic phase.

  • Wash the organic phase with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain crude fenvalerate.

  • Purify the product by column chromatography if necessary.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[4][6]

Materials:

  • Cancer cell lines (e.g., HCT116, BEL-7402)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.[12][13]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • Synthesized compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

Synthesis_of_Derivatives This compound This compound Carboxylic Acid Derivative Carboxylic Acid Derivative This compound->Carboxylic Acid Derivative Hydrolysis Amide Derivative Amide Derivative This compound->Amide Derivative Partial Hydrolysis Amine Derivative Amine Derivative This compound->Amine Derivative Reduction Heterocyclic Derivative Heterocyclic Derivative This compound->Heterocyclic Derivative Cyclization Reactions Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives Purification & Characterization Purification & Characterization Synthesis of Derivatives->Purification & Characterization Anticancer Assays Anticancer Assays Purification & Characterization->Anticancer Assays Test Compounds Antimicrobial Assays Antimicrobial Assays Purification & Characterization->Antimicrobial Assays Test Compounds Determine IC50 / MIC Determine IC50 / MIC Anticancer Assays->Determine IC50 / MIC Antimicrobial Assays->Determine IC50 / MIC Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Determine IC50 / MIC->Structure-Activity Relationship (SAR) Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3-phenoxyphenyl)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic pathway.

Pathway 1: Cyanation of 3-Phenoxybenzyl Halide

This pathway involves the nucleophilic substitution of a halide (typically bromide or chloride) with a cyanide salt.

Question 1: I am getting a low yield of the desired nitrile. What are the possible causes and solutions?

Answer: Low yields in this reaction are common and can be attributed to several factors:

  • Side Reaction - Elimination: The cyanide ion (CN⁻) is not only a nucleophile but also a base. It can promote the elimination of HBr from the starting material, 3-phenoxybenzyl bromide, leading to the formation of an undesired alkene byproduct. This is more likely with sterically hindered substrates or at higher reaction temperatures.

    • Troubleshooting:

      • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating.

      • Choice of Base/Cyanide Source: In some cases, using a less basic cyanide source or a phase-transfer catalyst can improve the nucleophilic substitution to elimination ratio.

  • Hydrolysis of Nitrile: If water is present in the reaction mixture, the nitrile product can hydrolyze to 2-(3-phenoxyphenyl)propanamide or further to 2-(3-phenoxyphenyl)propanoic acid, especially under acidic or basic conditions.[1][2][3][4]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

      • Work-up Procedure: Perform the aqueous work-up under neutral or slightly acidic conditions and at a low temperature to minimize hydrolysis.

  • Catalyst Poisoning (for catalyzed reactions): If using a palladium-catalyzed cyanation, the catalyst can be poisoned by excess cyanide, leading to incomplete conversion.[5]

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the cyanide source.

      • Ligand Choice: Use appropriate ligands that can stabilize the palladium catalyst.

Question 2: My final product is an oil and difficult to purify. How can I effectively purify this compound?

Answer: The oily nature of this compound at room temperature makes purification by crystallization challenging.[6]

  • Recommended Purification Method: The most effective method for purifying this compound is column chromatography.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system like a gradient of ethyl acetate in hexane is commonly employed. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Alternative Purification: In some cases, vacuum distillation can be used for purification, especially for larger quantities. However, this requires careful temperature and pressure control to avoid decomposition.

Question 3: I am observing an impurity with a similar polarity to my product on TLC. What could it be?

Answer: A common impurity with similar polarity is the corresponding amide, 2-(3-phenoxyphenyl)propanamide, formed from the partial hydrolysis of the nitrile group. Another possibility is unreacted starting material, 3-phenoxybenzyl halide, or the elimination byproduct.

  • Characterization: Use spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR to identify the impurity. The amide will show a characteristic C=O stretch in the IR spectrum and different chemical shifts in the NMR compared to the nitrile.

Pathway 2: Alkylation of m-Phenoxybenzyl Cyanide

This pathway involves the deprotonation of m-phenoxybenzyl cyanide followed by alkylation with a methyl halide.

Question 1: The alkylation reaction is not going to completion, and I have a significant amount of starting material left.

Answer: Incomplete alkylation can be due to several factors:

  • Insufficient Deprotonation: The base used may not be strong enough to fully deprotonate the α-carbon of the m-phenoxybenzyl cyanide.

    • Troubleshooting:

      • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).

      • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as the strong base will react with any water present.

  • Poor Solubility: The starting material or the intermediate carbanion may have poor solubility in the chosen solvent.

    • Troubleshooting:

      • Solvent Choice: Use a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Phase-Transfer Catalysis Issues: If using a phase-transfer catalyst (PTC), the catalyst may not be efficient, or the reaction conditions may not be optimal.

    • Troubleshooting:

      • Catalyst Choice: Select a PTC known to be effective for C-alkylation, such as a quaternary ammonium salt.

      • Agitation: Ensure vigorous stirring to facilitate the transfer of reactants between the aqueous and organic phases.

Question 2: I am observing poly-alkylation products. How can I prevent this?

Answer: The formation of a carbanion on the product, this compound, can lead to a second alkylation.

  • Troubleshooting:

    • Stoichiometry: Use a slight excess of the m-phenoxybenzyl cyanide relative to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature to control the reaction rate and minimize over-alkylation.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Note that yields are highly dependent on reaction scale, purity of reagents, and precise reaction conditions.

ParameterPathway 1: Cyanation of 3-Phenoxybenzyl HalidePathway 2: Alkylation of m-Phenoxybenzyl Cyanide
Typical Yield 60-85%70-90%
Purity (after chromatography) >95%>97%
Common Solvents DMF, DMSO, AcetonitrileTHF, DMF
Reaction Temperature 80-120 °C-78 °C to room temperature

Experimental Protocols

Pathway 1: Synthesis of this compound via Cyanation of 3-Phenoxybenzyl Bromide

Materials:

  • 3-Phenoxybenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-phenoxybenzyl bromide (1.0 eq) in anhydrous DMF, add sodium cyanide (1.2 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a colorless to pale yellow oil.

Pathway 2: Synthesis of this compound via Alkylation of m-Phenoxybenzyl Cyanide

Materials:

  • m-Phenoxybenzyl cyanide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of m-phenoxybenzyl cyanide (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to yield this compound.

Visualizations

Synthesis Pathways and Troubleshooting

The following diagram illustrates the two main synthesis pathways for this compound and highlights common troubleshooting points.

G cluster_path1 Pathway 1: Cyanation cluster_path2 Pathway 2: Alkylation cluster_purification Purification p1_start 3-Phenoxybenzyl Halide p1_reagent + NaCN / KCN p1_start->p1_reagent p1_product This compound p1_reagent->p1_product ts1_elim Side Reaction: Elimination (Alkene) p1_reagent->ts1_elim ts1_hydro Side Reaction: Hydrolysis (Amide/Acid) p1_product->ts1_hydro purify_start Crude Oily Product p1_product->purify_start p2_start m-Phenoxybenzyl Cyanide p2_reagent1 + Strong Base (e.g., NaH) p2_start->p2_reagent1 p2_intermediate Carbanion Intermediate p2_reagent1->p2_intermediate ts2_deprot Issue: Incomplete Deprotonation p2_reagent1->ts2_deprot p2_reagent2 + Methyl Halide p2_intermediate->p2_reagent2 p2_product This compound p2_reagent2->p2_product ts2_poly Side Reaction: Poly-alkylation p2_reagent2->ts2_poly p2_product->purify_start purify_method Column Chromatography (Silica, Hexane/EtOAc) purify_start->purify_method purify_end Pure Product (>95%) purify_method->purify_end

Synthesis pathways and common troubleshooting points.
Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting low yield in the cyanation pathway.

G start Low Yield in Cyanation Reaction check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm check_side Analyze for Side Products (TLC/NMR/IR) start->check_side sm_present Significant SM Present check_sm->sm_present Yes sm_absent Minimal SM Present check_sm->sm_absent No elim_prod Alkene (Elimination) Product Detected? check_side->elim_prod hydro_prod Amide/Acid (Hydrolysis) Product Detected? check_side->hydro_prod sol_sm1 Increase Reaction Time or Temperature sm_present->sol_sm1 sol_sm2 Check Reagent Purity (esp. Cyanide Source) sm_present->sol_sm2 end_point Optimize and Repeat sm_absent->end_point sol_sm1->end_point sol_sm2->end_point sol_elim1 Lower Reaction Temperature elim_prod->sol_elim1 Yes sol_elim2 Consider Phase-Transfer Catalyst elim_prod->sol_elim2 Yes elim_prod->end_point No sol_hydro1 Ensure Anhydrous Conditions hydro_prod->sol_hydro1 Yes sol_hydro2 Neutralize Work-up Conditions hydro_prod->sol_hydro2 Yes hydro_prod->end_point No sol_elim1->end_point sol_elim2->end_point sol_hydro1->end_point sol_hydro2->end_point

References

optimization of reaction conditions for 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(3-phenoxyphenyl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes involve nucleophilic substitution or condensation reactions.[1] A typical approach is the cyanation of a corresponding 2-(3-phenoxyphenyl)propyl halide or sulfonate. Another route involves the reaction of 3-phenoxybenzaldehyde with a cyanide source to form a cyanohydrin, followed by further modifications.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters for optimizing the synthesis of this compound include reaction temperature, choice of solvent, type of catalyst, and the molar ratio of reactants. Monitoring the reaction progress using techniques like TLC or HPLC is also crucial for determining the optimal reaction time.[1]

Q3: How can the final product be purified?

A3: this compound is often an oily substance, which can make purification by crystallization challenging.[1] Column chromatography using a silica gel stationary phase and a solvent gradient (e.g., ethyl acetate/hexane) is a common and effective purification method. Distillation under reduced pressure is another potential purification technique.

Q4: What are the common side reactions to be aware of?

A4: In nucleophilic substitution reactions for nitrile synthesis, a common side reaction is the hydrolysis of the nitrile group if water is present in the reaction mixture, leading to the formation of the corresponding carboxylic acid or amide. Elimination reactions can also compete with substitution, especially with secondary halides and under basic conditions.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: A combination of spectroscopic techniques is recommended. ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the molecule. FT-IR spectroscopy can verify the presence of the characteristic nitrile (C≡N) stretching frequency (around 2240-2260 cm⁻¹). Purity can be assessed by HPLC or GC analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive starting materials (e.g., degraded halide).2. Insufficient reaction temperature or time.3. Poor quality cyanide source.4. Presence of water leading to side reactions.5. Inappropriate solvent.1. Check the purity and activity of starting materials. Use freshly distilled solvents and reagents if necessary.2. Optimize reaction temperature and time by running small-scale trials and monitoring with TLC or HPLC.3. Use a high-purity, dry cyanide salt (e.g., NaCN or KCN).4. Ensure all glassware is thoroughly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon).5. Switch to a polar aprotic solvent like DMSO or DMF, which are known to accelerate SN2 reactions.
Formation of Impurities 1. Presence of water causing hydrolysis to the carboxylic acid or amide.2. Competing elimination reaction leading to an alkene byproduct.3. Incomplete reaction leaving unreacted starting materials.1. Use anhydrous reaction conditions.2. Use a less hindered base or a lower reaction temperature to favor substitution over elimination.3. Increase the reaction time or temperature, or add a slight excess of the cyanide reagent.
Reaction Stalls (Does not go to completion) 1. Deactivation of the catalyst (if used).2. Insufficient mixing of a heterogeneous reaction mixture.3. Equilibrium limitations.1. Add fresh catalyst or use a more robust catalyst.2. Use a mechanical stirrer to ensure efficient mixing.3. Consider using a higher concentration of reactants or removing a byproduct to drive the reaction forward.
Difficulty in Product Isolation/Purification 1. Product is an oil and does not crystallize.2. Product has a similar polarity to starting materials or byproducts.1. Use column chromatography for purification.2. Optimize the solvent system for column chromatography to achieve better separation. Derivatization of the product to a solid for purification and subsequent regeneration may also be an option.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-(chloromethyl)-3-phenoxybenzene (or corresponding bromide)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO or DMF to the flask via a syringe. Stir the suspension.

  • Substrate Addition: Slowly add a solution of 1-(chloromethyl)-3-phenoxybenzene (1.0 eq) in a minimal amount of anhydrous DMSO or DMF to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Confirm the identity and purity of the product using NMR, FT-IR, and HPLC or GC.

Mandatory Visualizations

Reaction Pathway

ReactionPathway Reactant1 1-(halomethyl)-3-phenoxybenzene Reaction SN2 Reaction Reactant1->Reaction Reactant2 Cyanide Source (NaCN/KCN) Reactant2->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Heat Product This compound Reaction->Product

Caption: Synthesis of this compound via SN2 reaction.

Experimental Workflow

ExperimentalWorkflow A Reaction Setup (Reactants & Solvent) B Reaction Monitoring (TLC/HPLC) A->B C Workup (Quenching & Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, IR, etc.) D->E F Pure Product E->F

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic

Troubleshooting Start Low Product Yield? CheckReagents Check Purity of Starting Materials Start->CheckReagents Yes Failure Consult Further Start->Failure No OptimizeConditions Optimize Temp/Time CheckReagents->OptimizeConditions Anhydrous Ensure Anhydrous Conditions OptimizeConditions->Anhydrous Solvent Change Solvent Anhydrous->Solvent Success Improved Yield Solvent->Success

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(3-phenoxyphenyl)propanenitrile.

Troubleshooting Guides

Low or no product yield is a common issue in the synthesis of this compound. The following guides address specific problems you might encounter during your experiments.

Problem: Low Yield in the Alkylation of 3-Phenoxybenzyl Cyanide

The primary route to this compound involves the methylation of 3-phenoxybenzyl cyanide. Low yields in this step can be attributed to several factors.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Deprotonation Use a stronger base or a suitable solvent system to ensure complete deprotonation of 3-phenoxybenzyl cyanide. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is often effective.
Slow Reaction Rate Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to accelerate the reaction between the aqueous base and the organic substrate.[1][2]
Side Reactions Over-alkylation (dialkylation) or hydrolysis of the nitrile group can reduce the yield. Use a controlled stoichiometry of the methylating agent and ensure anhydrous conditions to minimize these side reactions.
Inappropriate Temperature The reaction temperature can significantly impact the yield. An optimal temperature should be determined experimentally, starting at room temperature and adjusting as needed.
Poor Quality Reagents Ensure the purity of 3-phenoxybenzyl cyanide, the methylating agent, and the solvent. Impurities can interfere with the reaction.

Experimental Protocol: Phase-Transfer Catalyzed Methylation of 3-Phenoxybenzyl Cyanide

This protocol provides a general method for the synthesis of this compound using a phase-transfer catalyst.

Materials:

  • 3-phenoxybenzyl cyanide

  • Methyl iodide

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenoxybenzyl cyanide (1 equivalent) in toluene.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05-0.1 equivalents).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 50-60°C and maintain vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reagents Verify Purity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions check_ptc Is a Phase-Transfer Catalyst Being Used? check_conditions->check_ptc implement_ptc Implement PTC (e.g., TBAB) check_ptc->implement_ptc No optimize_ptc Optimize PTC amount and type check_ptc->optimize_ptc Yes check_side_reactions Analyze for Side Products (e.g., Hydrolysis, Dialkylation) implement_ptc->check_side_reactions optimize_ptc->check_side_reactions modify_conditions Modify Stoichiometry and Ensure Anhydrous Conditions check_side_reactions->modify_conditions purification_issue Investigate Purification Step for Product Loss modify_conditions->purification_issue optimize_purification Optimize Chromatography or Recrystallization purification_issue->optimize_purification success Improved Yield optimize_purification->success YieldImprovement start Goal: Improve Yield reagent_quality Ensure High Purity of Reagents start->reagent_quality reaction_parameters Optimize Reaction Parameters start->reaction_parameters use_ptc Employ Phase-Transfer Catalysis start->use_ptc minimize_byproducts Minimize Side Reactions start->minimize_byproducts purification Optimize Purification Method start->purification high_yield Achieve High Yield reagent_quality->high_yield base_selection Select Appropriate Base (e.g., NaH, NaOH) reaction_parameters->base_selection solvent_selection Choose Suitable Solvent (e.g., Toluene, DMF) reaction_parameters->solvent_selection temperature_control Control Reaction Temperature reaction_parameters->temperature_control base_selection->high_yield solvent_selection->high_yield temperature_control->high_yield use_ptc->high_yield control_stoichiometry Precise Stoichiometric Control minimize_byproducts->control_stoichiometry anhydrous_conditions Maintain Anhydrous Conditions minimize_byproducts->anhydrous_conditions control_stoichiometry->high_yield anhydrous_conditions->high_yield purification->high_yield

References

Technical Support Center: Purification of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-(3-phenoxyphenyl)propanenitrile.

Troubleshooting Guide

Issue 1: My final product is an oil and will not solidify.

  • Question: I have removed the solvent after column chromatography, but the resulting this compound is a persistent oil. How can I induce crystallization?

  • Answer: The oily nature of the product could be due to the presence of residual solvent or minor impurities preventing crystallization.

    • Solution 1: High Vacuum Drying: Ensure all solvent is removed by placing the oil under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in the removal of high-boiling point solvents like ethyl acetate.

    • Solution 2: Trituration: Add a non-polar solvent in which the product is poorly soluble, such as hexane or pentane. Stir the mixture vigorously. This can wash away impurities and often induces the product to solidify. The solid can then be collected by filtration.

    • Solution 3: Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the oil can initiate crystallization.

    • Solution 4: Re-purification: If the above methods fail, the product is likely still impure. Consider re-purifying by column chromatography using a shallower solvent gradient.

Issue 2: My purified product contains starting materials.

  • Question: NMR analysis of my purified this compound shows the presence of unreacted 3-phenoxybenzaldehyde or another precursor. How can I remove these?

  • Answer: The presence of starting materials indicates an incomplete reaction or inefficient purification.

    • Likely Cause: The polarity of the starting material might be very similar to the product, leading to co-elution during column chromatography.

    • Solution 1: Optimize Chromatography:

      • Use a less polar solvent system to increase the separation between your product and the less polar starting materials. A gradient elution from pure hexane to a low percentage of ethyl acetate in hexane is recommended.

      • Ensure the column is not overloaded with the crude product, as this can significantly decrease resolution.

    • Solution 2: Recrystallization: If the starting material is present in a small amount, recrystallization can be an effective purification method. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

Issue 3: I have identified a more polar impurity in my product.

  • Question: TLC and HPLC analyses show a more polar impurity in my sample of this compound. What could this be and how do I remove it?

  • Answer: A common polar impurity is the hydrolysis product, 2-(3-phenoxyphenyl)propanoic acid, which can form if the nitrile group is exposed to acidic or basic conditions, especially in the presence of water, during the workup or purification.[1]

    • Solution 1: Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer. Subsequently, wash the organic layer with brine, dry it with an anhydrous salt (like Na₂SO₄), and concentrate it to recover the purified product.

    • Solution 2: Column Chromatography: A standard silica gel column chromatography with an ethyl acetate/hexane solvent system will effectively separate the more polar carboxylic acid from the desired nitrile.[2] The acid will have a much lower Rf value and will elute much later than the product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to assess the purity of this compound?

A1: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired product and identifying any structural isomers or major impurities.[1] Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the key nitrile functional group (a sharp peak around 2240 cm⁻¹).[1]

Q2: Should I use column chromatography or recrystallization for purification?

A2: The choice depends on the nature and quantity of the impurities.

  • Column chromatography is generally more effective for separating components with different polarities and for purifying crude mixtures with multiple impurities.[2][3]

  • Recrystallization is an excellent method for removing small amounts of impurities from a product that is already relatively pure. It is often more scalable and can yield very pure crystalline material if a suitable solvent is found.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry place. To prevent potential hydrolysis of the nitrile group, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for an extended period.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Impurity TypePlausible ExampleColumn ChromatographyRecrystallizationAcid-Base Extraction
Less Polar Starting Material 3-Phenoxybenzyl chlorideExcellentGood (if impurity is minor)Poor
Polar Byproduct (Acidic) 2-(3-phenoxyphenyl)propanoic acidExcellentFair (may co-crystallize)Excellent
Polar Byproduct (Neutral) 2-(3-phenoxyphenyl)propanamideGoodFairPoor
Residual Solvents Toluene, DMFPoorGood (if product crystallizes)Poor

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size. As a rule of thumb, use about 20-50 times the weight of the crude product in silica gel.[2]

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 100% hexane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is from 0% to 10% ethyl acetate in hexane.

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC). The desired product, being moderately polar, should elute after non-polar impurities but before highly polar ones.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, hexane, or mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate is often a good starting point.[4]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under a vacuum to remove any residual solvent.

Visualizations

G Purification Workflow for this compound cluster_0 Initial Assessment cluster_1 Purification cluster_2 Final Analysis & Isolation Crude Product Crude Product TLC/HPLC Analysis TLC/HPLC Analysis Crude Product->TLC/HPLC Analysis Column Chromatography Column Chromatography TLC/HPLC Analysis->Column Chromatography Multiple Impurities Recrystallization Recrystallization TLC/HPLC Analysis->Recrystallization Minor Impurities Acid-Base Extraction Acid-Base Extraction TLC/HPLC Analysis->Acid-Base Extraction Acidic Impurities Purity Check Purity Check Column Chromatography->Purity Check Recrystallization->Purity Check Acid-Base Extraction->Purity Check Solvent Removal Solvent Removal Purity Check->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Caption: General purification workflow for this compound.

G Troubleshooting Purification Issues Start Impure Product CheckPurity Analyze by TLC/HPLC Start->CheckPurity ImpurityType What is the impurity type? CheckPurity->ImpurityType NonPolar Less Polar Impurity (e.g., starting material) ImpurityType->NonPolar Less Polar Polar More Polar Impurity (e.g., hydrolyzed acid) ImpurityType->Polar More Polar Oily Product is an Oil ImpurityType->Oily Physical Form OptimizeChrom Optimize Chromatography (shallower gradient) NonPolar->OptimizeChrom Recrystallize Attempt Recrystallization NonPolar->Recrystallize Polar->OptimizeChrom AcidBase Perform Acid-Base Extraction Polar->AcidBase HighVac Dry under High Vacuum Oily->HighVac Triturate Triturate with non-polar solvent Triturate->Recrystallize HighVac->Triturate

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Stability of 2-(3-phenoxyphenyl)propanenitrile in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(3-phenoxyphenyl)propanenitrile in solution.

Troubleshooting Guide

This guide addresses common stability issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Loss of compound purity over time in aqueous solution Hydrolysis: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-(3-phenoxyphenyl)propanamide and subsequently 2-(3-phenoxyphenyl)propanoic acid.[1]- Maintain solution pH as close to neutral (pH 7) as possible. - Use aprotic solvents if the experimental design allows. - If aqueous buffers are necessary, consider using phosphate or citrate buffers at a neutral pH. - Store aqueous solutions at reduced temperatures (2-8 °C) to slow down the hydrolysis rate.
Discoloration or degradation of the compound upon exposure to light Photodegradation: Aromatic compounds, including those with a phenoxyphenyl group, can be susceptible to degradation upon exposure to UV or visible light.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. - Conduct a photostability study to determine the compound's sensitivity to specific light wavelengths.
Formation of unexpected impurities in heated solutions Thermal Degradation: Elevated temperatures can accelerate degradation pathways, potentially leading to the formation of various byproducts.- Avoid excessive heating of solutions containing this compound. - If heating is necessary, use the lowest effective temperature and minimize the heating duration. - Perform thermal stress studies to identify the temperature limits for the compound in a specific solvent.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Solvent Incompatibility or Reaction: The compound may react with or be unstable in certain solvents over time.- Ensure the chosen solvent is inert to nitriles and phenoxyphenyl ethers. - Prepare solutions fresh before use whenever possible. - If storing solutions, perform a solvent compatibility study by analyzing the solution at different time points. - Common compatible solvents for initial screening could include acetonitrile, methanol, and dimethyl sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This proceeds in two main steps:

  • Hydrolysis of the nitrile to form the corresponding amide: 2-(3-phenoxyphenyl)propanamide .

  • Further hydrolysis of the amide to the carboxylic acid: 2-(3-phenoxyphenyl)propanoic acid (also known as Fenoprofen).[1]

Under strongly acidic or basic conditions, the hydrolysis to the carboxylic acid is favored.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To ensure the stability of this compound in solution, the following storage conditions are recommended:

  • Solvent: A high-purity aprotic solvent such as acetonitrile or DMSO is preferable for long-term storage.

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen (-20°C or lower) for extended periods.

  • Light: Protect from light by storing in amber-colored vials or in the dark.

  • Inert Atmosphere: For maximum stability, especially for long-term storage of a reference standard, consider purging the vial headspace with an inert gas like nitrogen or argon to prevent oxidative degradation.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial for monitoring the purity of your solution over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A suitable method should be able to separate the parent compound from its potential degradation products, primarily 2-(3-phenoxyphenyl)propanoic acid and the intermediate amide.

Q4: Are there any known incompatible solvents or reagents?

A4: Strong acids and bases will catalyze the hydrolysis of the nitrile group.[1] Highly reactive nucleophiles may also react with the electrophilic carbon of the nitrile. It is advisable to perform a compatibility study before mixing this compound with other reactive compounds in solution for extended periods.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is a starting point and may require optimization for your specific instrumentation and requirements. It is adapted from a method developed for the analysis of the corresponding carboxylic acid and its impurities.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Forced Degradation Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to validate that the analytical method is stability-indicating.

Stress Condition Protocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize a sample with 0.1 M HCl before injection.
Oxidative Degradation Dissolve the compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store a solution of the compound at 60°C for 48 hours, protected from light.
Photodegradation Expose a solution of the compound to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a specified duration. A dark control sample should be stored under the same conditions but protected from light.

Visualizations

Degradation Pathway

G Hydrolytic Degradation Pathway A This compound B 2-(3-phenoxyphenyl)propanamide A->B Hydrolysis (Acid/Base) C 2-(3-phenoxyphenyl)propanoic acid B->C Hydrolysis (Acid/Base)

Caption: Hydrolytic Degradation of this compound.

Experimental Workflow for Stability Testing

G Stability Testing Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation A Prepare solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G Analyze by Stability- Indicating HPLC B->G C->G D->G E->G F->G H Assess Purity and Identify Degradants G->H

Caption: Workflow for Forced Degradation and Stability Analysis.

Troubleshooting Logic

G Troubleshooting Logic for Impurity Formation A Impurity Detected? B Is the solution aqueous? A->B Yes H Consider other reactions (e.g., with excipients). A->H No C Is the solution exposed to light? B->C No E Likely Hydrolysis. Check pH, consider aprotic solvent. B->E Yes D Is the solution heated? C->D No F Potential Photodegradation. Protect from light. C->F Yes G Potential Thermal Degradation. Reduce temperature. D->G Yes D->H No

Caption: Decision tree for troubleshooting unexpected impurities.

References

Technical Support Center: Synthesis of 2-(3-Phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-phenoxyphenyl)propanenitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route of alkylating 3-phenoxyphenylacetonitrile with a methylating agent.

Issue 1: Low Yield of the Desired Product, this compound

Potential Cause Recommended Solution
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the starting material, 3-phenoxyphenylacetonitrile.- Use a stronger base such as sodium amide (NaNH₂) in liquid ammonia or sodium hydride (NaH) in an aprotic solvent like DMF or THF.- Ensure the base is fresh and has been stored under appropriate anhydrous conditions.
Poor Solubility of Reagents: The starting material or the base may have poor solubility in the chosen solvent, leading to a sluggish reaction.- Select a solvent that effectively dissolves all reactants. Aprotic polar solvents like DMF, DMSO, or THF are often suitable.- Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to facilitate the reaction between reactants in different phases.
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. Be cautious, as higher temperatures can also promote side reactions.
Short Reaction Time: The reaction may not have been allowed to proceed to completion.- Monitor the reaction progress over time using an appropriate analytical technique (TLC, GC-MS). Extend the reaction time until the starting material is consumed.

Issue 2: Presence of Significant Amounts of 2,2-bis(3-phenoxyphenyl)propanenitrile (Dialkylated Byproduct)

Potential Cause Recommended Solution
Excess Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide) increases the likelihood of a second alkylation on the desired product.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the methylating agent.- Add the methylating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration.
Highly Reactive Carbanion: The intermediate carbanion is highly reactive and can readily react with another molecule of the methylating agent.- Perform the reaction at a lower temperature to decrease the rate of the second alkylation.- Consider using a less reactive methylating agent if possible.
Inefficient Mixing: Poor mixing can lead to localized high concentrations of the methylating agent, promoting dialkylation.- Ensure vigorous and efficient stirring throughout the addition of the methylating agent and the course of the reaction.

Issue 3: Formation of 2-(3-Phenoxyphenyl)propanoic Acid or 2-(3-Phenoxyphenyl)propanamide

Potential Cause Recommended Solution
Presence of Water: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Water contamination in the reagents or solvent can lead to the formation of the corresponding carboxylic acid or amide.- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Work-up Conditions: The reaction work-up, if performed under strongly acidic or basic conditions, can induce hydrolysis of the nitrile product.- Use a mild aqueous work-up, for example, with a saturated solution of ammonium chloride (NH₄Cl) for quenching.- If an acidic or basic wash is necessary, perform it at low temperatures and for a short duration.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory-scale synthesis involves the α-alkylation of 3-phenoxyphenylacetonitrile with a methylating agent, such as methyl iodide, in the presence of a strong base.

Q2: What are the major side products I should expect in this synthesis?

The primary side products are typically:

  • 2,2-bis(3-phenoxyphenyl)propanenitrile: Resulting from over-alkylation of the target molecule.

  • 2-(3-phenoxyphenyl)propanoic acid: Formed by the hydrolysis of the nitrile group.[1]

  • 2-(3-phenoxyphenyl)propanamide: An intermediate in the hydrolysis of the nitrile to the carboxylic acid.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material (3-phenoxyphenylacetonitrile) and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information, allowing for the detection and tentative identification of both the product and major side products.

Q4: What purification methods are recommended for this compound?

Column chromatography on silica gel is a common and effective method for purifying the product from unreacted starting materials and side products. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used as the eluent.

Q5: Can phase-transfer catalysis (PTC) be used for this synthesis?

Yes, phase-transfer catalysis is a highly effective method for the alkylation of arylacetonitriles. Using a phase-transfer catalyst, such as a quaternary ammonium salt, can improve the reaction rate and selectivity, often allowing for the use of milder bases and reaction conditions, which can help to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation

This protocol is a representative procedure for the methylation of 3-phenoxyphenylacetonitrile.

  • Materials:

    • 3-Phenoxyphenylacetonitrile

    • Sodium amide (NaNH₂)

    • Methyl iodide (CH₃I)

    • Anhydrous liquid ammonia

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense anhydrous liquid ammonia.

    • To the liquid ammonia, cautiously add sodium amide in portions with stirring until a persistent blue color is observed, indicating the formation of the sodium salt of the solvent. Then, add the remaining sodium amide.

    • Slowly add a solution of 3-phenoxyphenylacetonitrile in anhydrous diethyl ether to the sodium amide suspension in liquid ammonia. Stir the mixture for 1-2 hours to ensure complete formation of the carbanion.

    • To the resulting mixture, add a solution of methyl iodide in anhydrous diethyl ether dropwise over 30 minutes.

    • After the addition is complete, allow the reaction to stir for an additional 2-3 hours at the same temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the ammonia to evaporate. Add water and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Hydrolysis of this compound to 2-(3-Phenoxyphenyl)propanoic Acid (Side Reaction)

This protocol describes the complete hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Materials:

    • This compound

    • Concentrated sulfuric acid

    • Water

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, add this compound and a mixture of water and concentrated sulfuric acid.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and extract with diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

    • Extract the acidified aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-phenoxyphenyl)propanoic acid.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Side Reactions 3-Phenoxyphenylacetonitrile 3-Phenoxyphenylacetonitrile Carbanion Intermediate Carbanion Intermediate 3-Phenoxyphenylacetonitrile->Carbanion Intermediate + Base This compound This compound Carbanion Intermediate->this compound + CH3I Dialkylated Product Dialkylated Product This compound->Dialkylated Product + CH3I (excess) Amide Intermediate Amide Intermediate This compound->Amide Intermediate + H2O (mild conditions) Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid + H2O (strong acid/base)

Caption: Synthetic pathway and major side reactions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Mixture Analyze Reaction Mixture (TLC, GC-MS) Check_Reagents->Analyze_Mixture Check_Conditions->Analyze_Mixture Identify_Side_Products Identify Major Side Products Analyze_Mixture->Identify_Side_Products Optimize_Alkylation Optimize Alkylation: - Adjust Stoichiometry - Lower Temperature - Use PTC Identify_Side_Products->Optimize_Alkylation Dialkylation Observed Minimize_Hydrolysis Minimize Hydrolysis: - Use Anhydrous Conditions - Mild Work-up Identify_Side_Products->Minimize_Hydrolysis Hydrolysis Observed Purification Optimize Purification Optimize_Alkylation->Purification Minimize_Hydrolysis->Purification End Improved Yield and Purity Purification->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-phenoxyphenyl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the nucleophilic substitution of a 3-phenoxybenzyl halide with a cyanide source. The most prevalent catalytic systems for this conversion are Phase-Transfer Catalysis (PTC) and Palladium-catalyzed α-arylation. PTC is often favored for its operational simplicity, cost-effectiveness, and environmentally friendly nature.[1]

Q2: What is Phase-Transfer Catalysis (PTC) and why is it recommended for this synthesis?

A2: Phase-Transfer Catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the reacting anion (in this case, the cyanide ion) from the aqueous or solid phase into the organic phase where the 3-phenoxybenzyl halide is dissolved. This overcomes the insolubility of the reactants and significantly accelerates the reaction rate, often leading to higher yields and purer products under milder reaction conditions.[1]

Q3: Which phase-transfer catalysts are most effective for this reaction?

A3: Quaternary ammonium salts are the most commonly employed phase-transfer catalysts for this type of reaction. Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC) are frequently cited for their effectiveness in similar alkylations of nitriles. The choice of catalyst can influence the reaction rate and yield.

Q4: Are there more advanced catalytic methods available?

A4: Yes, palladium-catalyzed α-arylation of nitriles represents a more modern and versatile approach. This method allows for the direct coupling of an aryl halide (or triflate) with a nitrile. While potentially more expensive due to the use of a palladium catalyst and specialized ligands, it can offer higher yields and broader substrate scope, particularly for more complex molecules.

Q5: What are the typical starting materials for this synthesis?

A5: The most common starting materials are a 3-phenoxyphenyl precursor and a propanenitrile source. In the context of PTC, this typically involves the reaction of 3-phenoxybenzyl chloride or bromide with sodium or potassium cyanide. For palladium-catalyzed methods, 3-phenoxyphenyl bromide or triflate would be reacted with propanenitrile in the presence of a suitable base and palladium catalyst system.

Troubleshooting Guides

Phase-Transfer Catalysis (PTC) Route
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective mixing of the biphasic system.- Increase the stirring speed to ensure a large interfacial area between the aqueous and organic phases. - Consider using a mechanical stirrer for more efficient agitation.
Inactive catalyst.- Ensure the phase-transfer catalyst is pure and has been stored correctly. - Consider trying a different quaternary ammonium salt (e.g., switch from TBAB to TEBAC).
Low reactivity of the cyanide source.- Use finely powdered sodium or potassium cyanide to maximize its surface area and dissolution rate. - Ensure the cyanide salt is not clumped together.
Formation of Side Products (e.g., 3-phenoxybenzyl alcohol) Hydrolysis of the 3-phenoxybenzyl halide.- Use a concentrated aqueous solution of the cyanide salt to minimize the amount of water available for hydrolysis. - Ensure the reaction temperature is not excessively high.
Formation of Isomeric Byproducts Rearrangement of the carbocation intermediate.- This is less common with PTC but can occur. Using a less polar solvent may help to suppress carbocation formation.
Difficulty in Product Isolation Emulsion formation during workup.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Centrifugation can also be an effective method for separating the layers.
Palladium-Catalyzed α-Arylation Route
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive palladium catalyst.- Ensure the palladium precursor and ligand are of high purity and have been handled under an inert atmosphere if they are air-sensitive. - Perform a pre-activation step for the catalyst if required by the specific protocol.
Inappropriate choice of ligand.- The choice of ligand is crucial for the success of the reaction. Consult the literature for ligands that have been successful in similar α-arylations of nitriles. Sterically hindered and electron-rich phosphine ligands are often effective.
Incorrect base.- The strength and nature of the base are critical. Common bases for this reaction include sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA). Ensure the base is freshly prepared or properly stored.
Formation of Homocoupled Byproducts Reductive elimination from two aryl palladium species.- Adjust the catalyst-to-substrate ratio. - Lowering the reaction temperature may also reduce the rate of homocoupling.
Decomposition of the Starting Material Reaction temperature is too high.- Optimize the reaction temperature. While some cross-coupling reactions require elevated temperatures, excessive heat can lead to degradation.

Data Presentation

The following table provides an illustrative comparison of catalyst performance for the synthesis of this compound. Please note that these are representative values based on typical outcomes for similar reactions, as a direct comparative study for this specific product was not found in the provided search results.

Catalyst SystemCatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phase-Transfer CatalysisTetrabutylammonium Bromide (TBAB)50% aq. NaOHToluene80685-95
Phase-Transfer CatalysisBenzyltriethylammonium Chloride (TEBAC)50% aq. NaOHToluene80688-96
Palladium-CatalyzedPd(OAc)₂ / XPhosNaHMDSToluene1001290-98
Palladium-CatalyzedPd₂(dba)₃ / SPhosLHMDSDioxane1001292-99

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

Materials:

  • 3-phenoxybenzyl chloride

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-phenoxybenzyl chloride (1.0 eq) and toluene (5 mL per mmol of halide).

  • Add tetrabutylammonium bromide (0.05 eq).

  • In a separate beaker, carefully prepare a solution of sodium cyanide (1.2 eq) in deionized water and 50% aqueous NaOH. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add the aqueous cyanide solution to the stirred organic solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add deionized water.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x volume of the initial organic phase).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed α-Arylation

Materials:

  • 3-phenoxyphenyl bromide

  • Propanenitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add 3-phenoxyphenyl bromide (1.0 eq) and propanenitrile (1.5 eq).

  • In a separate flask, dissolve sodium bis(trimethylsilyl)amide (1.2 eq) in anhydrous toluene.

  • Slowly add the NaHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add deionized water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Catalyst_Selection_Workflow start Start: Synthesis of This compound decision Primary Synthesis Goal? start->decision ptc Phase-Transfer Catalysis (PTC) decision->ptc Cost-Effectiveness & Simplicity pd_cat Palladium-Catalyzed α-Arylation decision->pd_cat Highest Yield & Substrate Scope ptc_adv Advantages: - Cost-effective - Milder conditions - Simpler workup ptc->ptc_adv pd_adv Advantages: - Higher yields - Broader substrate scope - Milder for some sensitive substrates pd_cat->pd_adv end_ptc Proceed with PTC Protocol ptc_adv->end_ptc end_pd Proceed with Pd-Catalyzed Protocol pd_adv->end_pd

Caption: Catalyst selection workflow for this compound synthesis.

PTC_Troubleshooting_Flowchart start Low Yield in PTC Synthesis check_mixing Is stirring vigorous? start->check_mixing increase_stirring Increase stirring speed check_mixing->increase_stirring No check_catalyst Is the catalyst active? check_mixing->check_catalyst Yes increase_stirring->check_catalyst replace_catalyst Use fresh or alternative quaternary ammonium salt check_catalyst->replace_catalyst No check_hydrolysis Side product observed? (e.g., alcohol) check_catalyst->check_hydrolysis Yes replace_catalyst->check_hydrolysis use_conc_base Use more concentrated base solution check_hydrolysis->use_conc_base Yes solution Yield Improved check_hydrolysis->solution No optimize_temp Lower reaction temperature use_conc_base->optimize_temp optimize_temp->solution

Caption: Troubleshooting flowchart for low yield in PTC synthesis.

References

Technical Support Center: Production of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-phenoxyphenyl)propanenitrile.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis and purification of this compound, offering potential solutions to improve yield, purity, and process efficiency.

Issue 1: Low or No Product Yield

  • Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: Ensure the purity of your precursors, such as 3-phenoxybenzyl halide and the cyanide source. Impurities can interfere with the reaction.

    • Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and solvent.[1] Optimization of these parameters is crucial. For instance, in phase-transfer catalysis (PTC), temperatures typically range from 60-100°C.[1]

    • Base Strength and Stoichiometry: Inadequate deprotonation of the precursor can lead to low conversion. Ensure the base used (e.g., NaOH, K₂CO₃) is of sufficient strength and used in the correct stoichiometric amount.

    • Catalyst Activity (for PTC): If employing phase-transfer catalysis, the catalyst (e.g., a quaternary ammonium salt) may be "poisoned" or deactivated. Consider using a fresh batch of catalyst or increasing the catalyst loading.

    • Moisture Content: The presence of water can lead to hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, reducing the yield.[1] Ensure all reagents and solvents are appropriately dried.

    • Inefficient Mixing: In multiphasic reactions like PTC, vigorous stirring is essential to maximize the interfacial area for reaction.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurity peaks in my crude product analysis (HPLC/GC-MS). What are the likely side reactions and how can I minimize them?

  • Answer: The formation of impurities is a common challenge. Key side reactions to consider include:

    • Hydrolysis: As mentioned, the nitrile group can hydrolyze to the amide or carboxylic acid, particularly under acidic or basic conditions at elevated temperatures.[1] Careful control of pH and temperature during workup is essential.

    • Elimination Reactions: In the synthesis of the 3-phenoxybenzyl halide precursor via Williamson ether synthesis, elimination can compete with the desired substitution, especially with secondary or tertiary halides, leading to alkene byproducts.[2][3][4] Using a primary halide is preferable.

    • Dialkylation: In phase-transfer catalysis, dialkylation can sometimes be observed, though monoalkylation is generally selective.[5]

    • Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in your crude product. Monitor the reaction progress by TLC or HPLC to ensure completion.[1]

Issue 3: Difficulties in Product Purification

  • Question: The crude product, this compound, is an oil, making purification by crystallization challenging. What are the recommended purification methods for industrial scale?

  • Answer: The oily nature of this compound indeed complicates purification.[1] Here are some effective strategies:

    • Vacuum Distillation: For thermally stable oils, vacuum distillation is a highly effective method for purification on a larger scale.

    • Column Chromatography: While often avoided at industrial scale due to cost, for high-purity requirements, column chromatography using silica gel is a viable option.[6]

    • Liquid-Liquid Extraction: A carefully designed series of liquid-liquid extractions can remove many polar and non-polar impurities. However, emulsion formation can be a problem.

    • "Telescoping" to the Next Step: In some cases, if the impurities are known not to interfere with the subsequent reaction, the crude oil can be carried forward ("telescoped") to the next step without rigorous purification.[6]

Issue 4: Emulsion Formation During Workup

  • Question: During the aqueous workup and extraction, I am consistently getting a stable emulsion that is difficult to break. How can I resolve this?

  • Answer: Emulsion formation is a frequent issue in liquid-liquid extractions, especially with nitrile-containing compounds.[7][8][9][10] Here are several techniques to break emulsions:

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6][7][9]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of emulsions in the first place.[7]

    • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.

    • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[6]

    • Changing the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.[7]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • Q1: What are the most common synthetic routes to this compound?

    • A1: The most prevalent routes involve the nucleophilic substitution of a 3-phenoxybenzyl halide with a cyanide salt. This is often facilitated by phase-transfer catalysis for improved efficiency and milder conditions. An alternative involves the cyanation of 3-phenoxybenzaldehyde followed by further modifications. The key intermediate, 3-phenoxyacetophenone, is often synthesized via Ullmann condensation or Williamson ether synthesis.[1]

  • Q2: What is the role of a phase-transfer catalyst in this synthesis?

    • A2: A phase-transfer catalyst (PTC), typically a quaternary ammonium salt, facilitates the reaction between reactants in two immiscible phases (e.g., an aqueous phase containing the cyanide salt and an organic phase with the 3-phenoxybenzyl halide). The PTC transports the cyanide anion from the aqueous phase to the organic phase where it can react.[5] This method often leads to higher yields, faster reaction rates, and avoids the need for harsh, anhydrous conditions.[1]

Precursor Synthesis

  • Q3: What are the challenges associated with the Ullmann condensation for preparing the 3-phenoxyacetophenone precursor?

    • A3: The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (often above 200°C) and stoichiometric amounts of copper.[1] These conditions can limit the functional group tolerance and may not be suitable for all substrates. Modern modifications using ligands can allow for milder conditions.

  • Q4: What are the key considerations for the Williamson ether synthesis when preparing 3-phenoxyphenyl precursors?

    • A4: The Williamson ether synthesis is an S(_N)2 reaction. To avoid the competing E2 elimination reaction, it is best to use a primary alkyl halide.[2][3][4] When preparing 3-phenoxyphenyl ethers, reacting a phenoxide with a primary alkyl halide is generally more efficient than reacting an alkoxide with an aryl halide.

Purification and Analysis

  • Q5: What analytical techniques are recommended for assessing the purity of this compound?

    • A5: A combination of techniques is recommended for a comprehensive purity assessment:

      • High-Performance Liquid Chromatography (HPLC): Ideal for identifying and quantifying non-volatile impurities.[1]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and residual solvents.[1]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (

        ¹H¹H¹H 
        and
        13C^{13}C13C
        ):
        Confirms the structure of the final product and can help identify major impurities.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (a characteristic peak around 2240 cm

        1^{-1}−1
        ).

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Phenoxyacetophenone (Precursor)

Starting MaterialKey Reagents/CatalystsGeneral ApproachReported YieldKey Considerations
3-BromoacetophenonePhenol, Sodium Methoxide, Cuprous BromideUllmann CondensationHighHigh temperatures may be required; copper catalyst can be difficult to remove.
3-HydroxyacetophenonePhenylboronic Acid, Copper Acetate, PyridineChan-Lam CouplingGood to HighMilder conditions than traditional Ullmann, but reagents can be more expensive.
3-HydroxyacetophenoneDiphenyliodonium Triflate, BaseArylationModerate to GoodCan be a metal-free alternative.

Table 2: Indicative Reaction Parameters for Phase-Transfer Catalyzed Synthesis of this compound

ParameterTypical RangeEffect on Reaction
Temperature60 - 100 °CHigher temperatures increase reaction rate but may also increase side reactions.
Catalyst Loading1 - 5 mol%Higher loading can increase the rate but also adds to cost and potential purification issues.
Base Concentration20 - 50% (w/w) aqueous solutionA higher concentration can drive the reaction but may also increase hydrolysis.
Stirring Speed>300 RPMVigorous stirring is crucial for good phase mixing and high reaction rates.
SolventToluene, XyleneChoice of solvent affects solubility and reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 3-phenoxybenzyl chloride (1.0 eq), toluene (5-10 volumes), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.02 eq).

  • Reagent Addition: In a separate vessel, prepare a solution of sodium cyanide (1.2 eq) in water (3-5 volumes).

  • Reaction: Begin vigorous stirring of the organic phase and add the aqueous sodium cyanide solution. Heat the mixture to 80-90°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

  • Purification: Purify the crude oil by vacuum distillation.

Protocol 2: Purification of Crude this compound by Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound oil.

  • Distillation: Gradually apply vacuum and slowly heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Analysis: Analyze the collected fraction(s) by HPLC or GC-MS to confirm purity.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_main Main Reaction 3-Hydroxyacetophenone 3-Hydroxyacetophenone 3-Phenoxyacetophenone 3-Phenoxyacetophenone 3-Hydroxyacetophenone->3-Phenoxyacetophenone Williamson Ether Synthesis 3-Bromoacetophenone 3-Bromoacetophenone 3-Bromoacetophenone->3-Phenoxyacetophenone Ullmann Condensation 3-Phenoxybenzyl_halide 3-Phenoxybenzyl_halide 3-Phenoxyacetophenone->3-Phenoxybenzyl_halide Reduction & Halogenation Product This compound 3-Phenoxybenzyl_halide->Product Cyanide_Source Cyanide_Source Cyanide_Source->Product Nucleophilic Substitution (PTC)

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Low_Yield Low Yield Observed Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Yield->Optimize_Conditions Check_Base Verify Base Strength and Stoichiometry Low_Yield->Check_Base Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Control_Moisture Ensure Anhydrous Conditions Low_Yield->Control_Moisture Improve_Mixing Increase Stirring Rate Low_Yield->Improve_Mixing Impurity_Profile Analyze Impurity Profile (HPLC/GC-MS) Low_Yield->Impurity_Profile Hydrolysis Hydrolysis Occurring? Impurity_Profile->Hydrolysis Elimination Elimination Byproducts? Impurity_Profile->Elimination Control_pH_Temp Control pH and Temperature During Workup Hydrolysis->Control_pH_Temp Yes Use_Primary_Halide Use Primary Halide Precursor Elimination->Use_Primary_Halide Yes

Caption: Troubleshooting workflow for low yield and impurities.

FAQ_Logic cluster_synthesis Synthesis cluster_precursors Precursors cluster_analysis Analysis & Purification Routes Routes PTC PTC Ullmann Ullmann Williamson Williamson Purity_Assessment Purity_Assessment Purification_Methods Purification_Methods User_Query User Query User_Query->Routes How to make it? User_Query->PTC Why use PTC? User_Query->Ullmann Precursor issues? User_Query->Williamson Precursor issues? User_Query->Purity_Assessment Is it pure? User_Query->Purification_Methods How to clean it?

References

Technical Support Center: Resolution of Racemic 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of racemic 2-(3-phenoxyphenyl)propanenitrile.

Troubleshooting Guides

Issue 1: Poor or No Crystallization of Diastereomeric Salts

Symptoms:

  • The reaction mixture remains as an oil after adding the resolving agent and cooling.

  • Only a very small amount of solid precipitates, or the precipitate is gummy and difficult to filter.

  • No significant precipitation occurs even after extended cooling or seeding.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Solvent System The solubility of the diastereomeric salts is too high in the chosen solvent. Try switching to a less polar solvent or a solvent mixture. Common solvents for diastereomeric salt crystallization include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and hydrocarbons (hexane, heptane), often in combination.
Incorrect Stoichiometry of Resolving Agent Typically, 0.5 to 1.0 equivalents of the resolving agent are used. An incorrect ratio can affect salt formation and solubility. Titrate a small sample to confirm the stoichiometry or screen a range of ratios.
Compound is Oily by Nature This compound can be an oily substance, which complicates crystallization.[1] Try using a wider range of solvents and solvent mixtures. Sometimes, the addition of an anti-solvent can induce precipitation. Seeding with a previously generated crystal can also be effective.
Supersaturation Not Reached The solution may not be sufficiently concentrated. Carefully evaporate some of the solvent. Be aware that excessive evaporation can lead to the precipitation of both diastereomers.
Formation of a Solid Solution The two diastereomeric salts may co-crystallize, forming a solid solution, which limits the achievable enantiomeric excess in a single crystallization.[2] This is a challenging issue that may require screening different resolving agents or employing techniques like preferential crystallization.
Issue 2: Low Enantiomeric Excess (ee%) After Crystallization

Symptoms:

  • The crystallized diastereomeric salt, after liberation of the enantiomer, shows a low ee% as determined by chiral HPLC or NMR.

  • Multiple recrystallizations do not significantly improve the ee%.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Poor Chiral Recognition The chosen resolving agent may not be effective for this specific racemate. Screen a variety of chiral resolving agents, such as different derivatives of tartaric acid (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid) or chiral amines like brucine.[3][4]
Co-precipitation of Diastereomers The solubilities of the two diastereomeric salts are too similar in the chosen solvent system. Experiment with different solvents and temperatures to maximize the solubility difference. A slower cooling rate can sometimes improve selectivity.
Incomplete Reaction The salt formation reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature.
Racemization The chiral center of this compound or the resolving agent may be susceptible to racemization under the experimental conditions (e.g., high temperature, strong base or acid). Use milder conditions where possible.
Issue 3: Inefficient Enzymatic Kinetic Resolution

Symptoms:

  • Slow or no reaction observed.

  • Low enantiomeric excess of both the product and the remaining starting material.

  • Low conversion even after extended reaction times.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Enzyme The selected lipase or nitrilase may not be effective for this substrate. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or nitrilases.
Poor Enzyme Activity/Stability The reaction conditions (solvent, temperature, pH) may be denaturing the enzyme. Optimize these parameters. Immobilized enzymes often exhibit greater stability.
Unsuitable Acyl Donor (for lipase resolution) For lipase-catalyzed resolution via transesterification, the choice of acyl donor is critical. Screen different acyl donors like vinyl acetate or isopropenyl acetate.
Product Inhibition The product of the enzymatic reaction may be inhibiting the enzyme. Consider in-situ product removal if feasible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic this compound?

A1: The most common methods for chiral resolution are applicable to this compound. These include:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form two diastereomeric salts with different solubilities, which can then be separated by crystallization.[5][6]

  • Enzymatic Kinetic Resolution: This method uses an enzyme, such as a lipase or nitrilase, that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase can be used for both analytical determination of enantiomeric excess and for preparative separation of the enantiomers.

Q2: How can I determine the enantiomeric excess (ee%) of my resolved sample?

A2: The enantiomeric excess can be determined by several methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and common method. A chiral stationary phase is used to separate the two enantiomers, and the ee% is calculated from the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent or a chiral solvating agent, it is possible to distinguish the signals of the two enantiomers in the NMR spectrum and calculate the ee% from the integration of these signals.

Q3: Which chiral resolving agents are recommended for this compound?

A3: Since this compound does not have an acidic or basic functional group for direct salt formation, it must first be hydrolyzed to the corresponding carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid. This acid can then be resolved using chiral bases such as:

  • Brucine

  • Strychnine

  • (R)- or (S)-1-phenylethylamine

Alternatively, if the nitrile is reduced to the corresponding amine, chiral acids like tartaric acid and its derivatives can be used.[3][4]

Q4: My resolution by diastereomeric salt crystallization is not working. What is the first thing I should check?

A4: The first and most critical parameter to check is the solvent system. The success of this method relies heavily on the solubility difference between the two diastereomeric salts. A solvent that is too polar may dissolve both salts, while a solvent that is too nonpolar may precipitate both. A systematic screening of different solvents and solvent mixtures is often necessary.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution (via the corresponding carboxylic acid)

This protocol is a representative procedure and may require optimization.

Step 1: Hydrolysis of the Nitrile

  • In a round-bottom flask, dissolve racemic this compound (1.0 eq.) in a suitable solvent such as a mixture of ethanol and water.

  • Add a strong base like sodium hydroxide (2.0-3.0 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) to precipitate the racemic 2-(3-phenoxyphenyl)propanoic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic 2-(3-phenoxyphenyl)propanoic acid (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-1-phenylethylamine, 0.5-1.0 eq.) in the same solvent.

  • Add the resolving agent solution to the acid solution.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

Step 3: Liberation of the Enantiomer

  • Suspend the crystallized diastereomeric salt in water.

  • Add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the chiral amine.

  • Extract the enantiomerically enriched 2-(3-phenoxyphenyl)propanoic acid with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Enzymatic Kinetic Resolution (Illustrative)

This protocol is based on typical lipase-catalyzed resolutions and will likely require optimization.

  • To a solution of racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., toluene, hexane), add an acyl donor such as vinyl acetate (2.0-3.0 eq.).

  • Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining starting material and the product by chiral HPLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separate the unreacted enantiomer from the acylated product by column chromatography.

Data Presentation

The following tables present illustrative quantitative data for different resolution methods. Note that these are representative values for arylpropanenitriles and may vary for this compound.

Table 1: Illustrative Data for Diastereomeric Salt Resolution

Resolving AgentSolventYield (%)ee% of Crystallized Enantiomer
(R)-1-phenylethylamineEthanol35-45>95%
BrucineMethanol30-40>98%
(-)-EphedrineEthyl Acetate25-35>90%

Table 2: Illustrative Data for Enzymatic Kinetic Resolution

EnzymeAcyl DonorSolventConversion (%)ee% (Substrate)ee% (Product)
Novozym 435Vinyl AcetateToluene~50>99>95
Lipase from P. cepaciaIsopropenyl AcetateHexane~50>98>96
NitrilaseWater/BufferPhosphate Buffer~50>97>97

Visualizations

Resolution_Workflow racemate Racemic this compound hydrolysis Hydrolysis (NaOH, H2O/EtOH) racemate->hydrolysis rac_acid Racemic Acid hydrolysis->rac_acid salt_formation Diastereomeric Salt Formation rac_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-acid-(R)-base & (S)-acid-(R)-base) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Liquid liberation1 Liberation (Acidification) less_soluble->liberation1 liberation2 Liberation (Acidification) more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting_Logic start Resolution Attempt Fails (Low Yield or ee%) check_method Which method was used? start->check_method cryst Diastereomeric Crystallization check_method->cryst Crystallization enzym Enzymatic Resolution check_method->enzym Enzymatic cryst_q1 Was there precipitation? cryst->cryst_q1 enzym_q1 Was there conversion? enzym->enzym_q1 cryst_a1_no Change Solvent Check Stoichiometry cryst_q1->cryst_a1_no No cryst_a1_yes Check ee% cryst_q1->cryst_a1_yes Yes cryst_a2_low Screen New Resolving Agent Optimize Solvent/Temperature cryst_a1_yes->cryst_a2_low Low cryst_a2_ok Success cryst_a1_yes->cryst_a2_ok OK enzym_a1_no Screen Different Enzymes Optimize Conditions (T, pH) enzym_q1->enzym_a1_no No enzym_a1_yes Check ee% enzym_q1->enzym_a1_yes Yes enzym_a2_low Screen Acyl Donors (Lipase) Optimize Reaction Time enzym_a1_yes->enzym_a2_low Low enzym_a2_ok Success enzym_a1_yes->enzym_a2_ok OK

Caption: Troubleshooting decision tree for resolution experiments.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-(3-phenoxyphenyl)propanenitrile and its Active Metabolite, Fenoprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the bioactivity of 2-(3-phenoxyphenyl)propanenitrile, primarily recognized as the nitrile precursor to Fenoprofen, a well-established non-steroidal anti-inflammatory drug (NSAID). The validation of the precursor's biological effect is intrinsically linked to its conversion to the active carboxylic acid, Fenoprofen. This document compares the anti-inflammatory efficacy and safety profile of Fenoprofen against other common NSAIDs, supported by experimental data and detailed methodologies.

Introduction: From Precursor to Active NSAID

This compound is a key chemical intermediate in the synthesis of Fenoprofen.[1] The biological activity of interest stems from its hydrolysis to 2-(3-phenoxyphenyl)propanoic acid (Fenoprofen), which is responsible for the therapeutic effects.[1] Fenoprofen, like other propionic acid derivatives such as ibuprofen and naproxen, is a non-narcotic analgesic with anti-inflammatory and antipyretic properties.[2][3] It is clinically used for the management of mild to moderate pain and for symptomatic relief of rheumatoid arthritis and osteoarthritis.[2][4]

The primary mechanism of action for Fenoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—mediators of pain and inflammation.[2][4][5]

Mechanism of Action: The Arachidonic Acid Pathway

NSAIDs exert their effects by blocking the conversion of arachidonic acid into prostaglandins. This is achieved by inhibiting the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.

  • COX-1 is constitutively expressed in many tissues, including the stomach lining and kidneys, where it plays a role in protecting the gastric mucosa and maintaining renal blood flow.[6]

  • COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of prostaglandins that mediate pain and swelling.[6]

Fenoprofen is a non-selective inhibitor, meaning it targets both COX-1 and COX-2.[5][7] This non-selectivity is common to many traditional NSAIDs and is responsible for both their therapeutic efficacy and some of their notable side effects, particularly gastrointestinal issues.

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid Membrane_Lipids->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) - Gastric Protection - Platelet Aggregation - Renal Function COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation) - Pain - Fever - Swelling COX2->PGs_Inflammatory Fenoprofen Fenoprofen & Other NSAIDs Fenoprofen->COX1 Inhibition Fenoprofen->COX2 Inhibition

Caption: Mechanism of action for Fenoprofen and other NSAIDs.

Comparative Bioactivity Data

The efficacy and safety of NSAIDs are critical factors in clinical decision-making. The following tables summarize comparative data for Fenoprofen and other commonly used alternatives based on meta-analyses and large-scale clinical trials.

Table 1: Comparative Efficacy of NSAIDs in Osteoarthritis

Drug Pain Reduction (vs. Placebo, VAS 100-mm scale) Function Improvement (vs. Placebo, WOMAC score)
Fenoprofen Comparable to Aspirin[8] Data not specifically isolated in recent meta-analyses
Diclofenac -5.76[9] -8.5 (WOMAC Function)[10]
Ibuprofen Comparable to Celecoxib, less than Naproxen[11] Moderate efficacy[12]
Naproxen -5.76 (pooled NSAIDs)[9] Most effective (72.90% SUCRA rating)[10]
Etoricoxib High efficacy[10] -8.2 (WOMAC Function)[10]
Celecoxib Less risk than non-selective NSAIDs[11] Moderate efficacy[10]
Acetaminophen Less effective than topical & oral NSAIDs[9][12] Least effective (8.50% SUCRA rating)[10]

Note: Data is aggregated from multiple meta-analyses. Direct head-to-head trial data for Fenoprofen against all listed competitors is limited. SUCRA (Surface Under the Cumulative Ranking) indicates the probability of a treatment being the best.

Table 2: Comparative Safety Profile of NSAIDs

Drug Relative Risk of Gastrointestinal (GI) Complications Relative Risk of Cardiovascular (CV) Events
Fenoprofen Lower than Aspirin[8] Black Box Warning for CV risk[5]
Diclofenac 1.89 (vs. placebo)[11] Higher risk, comparable to coxibs[11]
Ibuprofen 3.97 (vs. placebo)[11] Dose-dependent risk, comparable to coxibs[11]
Naproxen 4.22 (vs. placebo)[11] Lower vascular risk than other NSAIDs[11]
Etoricoxib Lower than non-selective NSAIDs Increased risk vs. placebo[10]
Celecoxib (COX-2 Selective) Lower than non-selective NSAIDs Lower risk than Ibuprofen/Naproxen (without Aspirin)[11]
Topical NSAIDs Lowest risk (RR=0.46 vs. oral NSAIDs)[12] Lower risk than oral NSAIDs[12]

Note: Risk is relative and can be influenced by dosage, duration of use, and patient comorbidities.

Experimental Protocols

Validating the bioactivity of an NSAID like Fenoprofen involves a series of in vitro and in vivo experiments.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay quantifies a compound's ability to inhibit COX-1 and COX-2 enzymes.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound (e.g., Fenoprofen) for both COX-1 and COX-2 isoforms.

  • Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compound (Fenoprofen) and reference NSAIDs (e.g., Celecoxib for COX-2, SC-560 for COX-1).

    • Colorimetric or fluorometric prostaglandin E₂ (PGE₂) immunoassay kit.

  • Methodology:

    • The test compound is serially diluted to a range of concentrations.

    • The compound dilutions are pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by adding a saturating concentration of arachidonic acid.

    • The reaction is allowed to proceed for a specified time (e.g., 10-20 minutes) at 37°C and then terminated.

    • The amount of PGE₂ produced is measured using an immunoassay kit.

    • The percentage of inhibition at each concentration is calculated relative to a control (no inhibitor).

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare serial dilutions of Test Compound (Fenoprofen) B1 Pre-incubate Compound with COX-1 or COX-2 A1->B1 A2 Prepare COX-1 and COX-2 enzyme solutions A2->B1 A3 Prepare Arachidonic Acid (Substrate) B2 Initiate reaction with Arachidonic Acid A3->B2 B1->B2 B3 Incubate at 37°C B2->B3 B4 Terminate Reaction B3->B4 C1 Measure PGE₂ concentration (Immunoassay) B4->C1 C2 Calculate % Inhibition vs. Control C1->C2 C3 Plot Dose-Response Curve and determine IC₅₀ C2->C3

Caption: Experimental workflow for an in vitro COX inhibition assay.

Protocol 2: Randomized Controlled Trial (RCT) for Clinical Efficacy

This protocol outlines a typical design for comparing NSAIDs in patients with osteoarthritis.

  • Objective: To compare the efficacy and safety of Fenoprofen with another NSAID (e.g., Naproxen) and a placebo in patients with knee osteoarthritis.

  • Study Design: A multi-center, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participants: Patients diagnosed with knee osteoarthritis according to established clinical criteria (e.g., American College of Rheumatology criteria), with a baseline pain score of ≥40 on a 100-mm Visual Analog Scale (VAS).

  • Methodology:

    • Screening & Enrollment: Eligible patients are recruited and provide informed consent.

    • Randomization: Patients are randomly assigned to one of three treatment groups: Fenoprofen (e.g., 600 mg, 4 times daily), Naproxen (e.g., 500 mg, twice daily), or a matching placebo.

    • Treatment Period: Patients receive the assigned treatment for a predefined period (e.g., 12 weeks).

    • Outcome Assessment:

      • Primary Endpoint: Change from baseline in the WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) pain subscale at 12 weeks.

      • Secondary Endpoints: Change in VAS pain score, WOMAC function and stiffness subscales, and patient global assessment.

    • Safety Monitoring: Adverse events (AEs) are recorded at each study visit, with a focus on gastrointestinal and cardiovascular events. Vital signs and laboratory tests are monitored.

    • Statistical Analysis: An intention-to-treat (ITT) analysis is performed to compare the changes in efficacy endpoints between the treatment groups. Safety data are summarized and compared.

Logical Comparison of NSAID Alternatives

The choice of an NSAID involves balancing efficacy against potential risks. Fenoprofen is a non-selective NSAID, which places it in a category with a well-understood, but mixed, risk-benefit profile.

Risk_Benefit cluster_nsaids NSAID Classes cluster_pros Primary Benefit cluster_cons Key Risks NonSelective Non-Selective COX Inhibitors (Fenoprofen, Ibuprofen, Naproxen) Efficacy Effective Anti-Inflammatory and Analgesic Action NonSelective->Efficacy GIRisk High Gastrointestinal Risk (Ulcers, Bleeding) due to COX-1 Inhibition NonSelective->GIRisk CVRisk_NS Moderate Cardiovascular Risk (Varies by drug) NonSelective->CVRisk_NS Selective Selective COX-2 Inhibitors (Celecoxib, Etoricoxib) Selective->Efficacy GIRisk_S Lower Gastrointestinal Risk Selective->GIRisk_S CVRisk_S Increased Cardiovascular Risk (MI, Stroke) Selective->CVRisk_S

Caption: Risk-benefit comparison of NSAID classes.

Conclusion

The bioactivity of this compound is realized through its conversion to Fenoprofen. As an NSAID, Fenoprofen is an effective agent for managing pain and inflammation, with an efficacy comparable to other drugs in its class like aspirin and ibuprofen.[8] Its primary mechanism is the non-selective inhibition of COX-1 and COX-2 enzymes.

When compared to alternatives, the choice of Fenoprofen requires careful consideration of the trade-off between efficacy and safety. While effective, its non-selective nature imparts a risk of gastrointestinal side effects, a characteristic it shares with other traditional NSAIDs like naproxen and ibuprofen.[11] Newer, COX-2 selective inhibitors may offer a better GI safety profile but can carry a higher cardiovascular risk.[10][11] Ultimately, the selection of an appropriate anti-inflammatory agent depends on a comprehensive evaluation of the patient's individual risk factors and therapeutic needs.

References

A Comparative Analysis of 2-(3-phenoxyphenyl)propanenitrile Analogs: Efficacy and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-(3-phenoxyphenyl)propanenitrile analogs, a core chemical scaffold in a prominent class of synthetic pyrethroid insecticides. This document delves into their biological efficacy, toxicological profiles, and the underlying mechanisms of action, supported by experimental data and detailed protocols. The structure-activity relationships are explored to provide insights for the rational design of novel, potent, and selective analogs.

Introduction

This compound and its derivatives are key components of synthetic pyrethroids, a major class of insecticides used globally in agriculture and public health.[1][2] These compounds are synthetic analogs of the natural pyrethrins found in chrysanthemums. Their mode of action primarily involves the disruption of voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[3] This guide focuses on a comparative evaluation of these analogs, with a particular emphasis on fenpropathrin, a widely used type I/II pyrethroid.[4][5]

Comparative Efficacy: Insecticidal Activity

The insecticidal potency of this compound analogs is typically evaluated by determining the median lethal concentration (LC50) and median lethal dose (LD50) against various insect species. The following tables summarize the available data for fenpropathrin and a related pyrethroid, bifenthrin, for comparative purposes.

CompoundInsect SpeciesLC50 (mg/L)Reference
Fenpropathrin Chrysoperla carnea (Green Lacewing)750 ppm (egg immersion)[6]
Geocoris punctipes (Big-eyed Bug)18.8[7]
Honeybees2.9 (72h), 3.8 (48h), 5.7 (24h)[6]
Bifenthrin Geocoris punctipes (Big-eyed Bug)0.03[7]

Table 1: Comparative LC50 Values of this compound Analogs Against Various Insect Species.

Toxicological Profile: Mammalian and Ecotoxicity

While highly effective against insects, the toxicological profile of these compounds in non-target organisms, including mammals and aquatic life, is a critical consideration.

CompoundAnimal ModelLD50 (mg/kg body weight)Route of AdministrationReference
Fenpropathrin Male Wistar Rat52.72 ± 8.61Oral[5]
Female Wistar Rat48.08 ± 8.13Oral[5]

Table 2: Acute Oral LD50 of Fenpropathrin in Wistar Rats.

CompoundOrganismLC50Exposure TimeReference
Fenpropathrin Chinese Bleak (Fish)0.003 mg/L96 hours[6]
Shrimp Juveniles (Metapenaeus monoceros)0.26 ppb24 hours[6]

Table 3: Ecotoxicity of Fenpropathrin in Aquatic Organisms.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary target of this compound analogs is the voltage-gated sodium channels (VGSCs) in the neuronal membranes of insects.[3] These insecticides bind to the open state of the channel, preventing its closure and leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing hyperexcitation, paralysis, and eventual death of the insect.

G Mechanism of Action of this compound Analogs cluster_membrane Neuronal Membrane VGSC_closed Voltage-Gated Sodium Channel (Closed State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_closed->VGSC_open Na_influx Persistent Na+ Influx VGSC_open->Na_influx Prevents closure Pyrethroid This compound Analog (Pyrethroid) Pyrethroid->VGSC_open Binds to open channel Depolarization Nerve Impulse (Depolarization) Depolarization->VGSC_closed Opens channel Hyperexcitation Hyperexcitation Na_influx->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Signaling pathway of pyrethroid neurotoxicity.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This protocol is adapted for assessing the cytotoxicity of this compound analogs on insect or mammalian cell lines.

Objective: To determine the concentration of the test compound that reduces the viability of cultured cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8][9]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound analog)

  • Appropriate cell line (e.g., Sf9 for insects, SH-SY5Y for neuronal studies)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at the appropriate temperature and CO2 concentration.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

G MTT Assay Experimental Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat cells with serial dilutions of analog cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Acute Oral Toxicity Study

This protocol provides a general guideline for determining the acute oral toxicity (LD50) of this compound analogs in rodents.

Objective: To determine the single dose of a substance that causes the death of 50% of a group of test animals.[5]

Materials:

  • Wistar rats (male and female)

  • Test compound

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Animal cages and bedding

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare a range of doses of the test compound in the vehicle.

  • Dosing: Administer a single oral dose of the test compound to different groups of animals (typically 5-10 animals per group) using an oral gavage needle. A control group should receive only the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days. Record all clinical signs, including changes in behavior, appearance, and body weight.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is significantly influenced by their chemical structure. Key structural features that impact efficacy and toxicity include:

  • Stereochemistry: The presence of a chiral center at the α-carbon of the nitrile group leads to stereoisomers with different biological activities. For many pyrethroids, one enantiomer is significantly more active than the other.[1]

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenoxy and phenyl rings can affect the compound's binding affinity to the sodium channel, as well as its metabolic stability.

  • The Ester Linkage: In many pyrethroids, the this compound moiety is part of an alcohol that forms an ester with a cyclopropanecarboxylic acid. Variations in this acid portion also dramatically influence insecticidal activity.

G Structure-Activity Relationship Logic cluster_structure Chemical Structure cluster_properties Physicochemical & Biological Properties Core This compound Core Scaffold Stereo Stereochemistry (α-cyano carbon) Core->Stereo Substituents Ring Substituents (Nature & Position) Core->Substituents Ester Ester/Ether Linkage & Acid/Alcohol Moiety Core->Ester Binding Binding Affinity to Voltage-Gated Sodium Channel Stereo->Binding Substituents->Binding Metabolism Metabolic Stability Substituents->Metabolism Lipophilicity Lipophilicity Substituents->Lipophilicity Ester->Binding Ester->Lipophilicity Activity Insecticidal Activity (LC50 / LD50) Binding->Activity Metabolism->Activity Lipophilicity->Activity

Caption: Key structural determinants of biological activity.

Conclusion

This comparative analysis highlights the potent insecticidal activity of this compound analogs, exemplified by fenpropathrin. The data presented underscores the importance of their specific chemical structures in determining both their efficacy against target pests and their toxicological profiles in non-target organisms. The provided experimental protocols offer standardized methods for the continued evaluation and development of new analogs. Future research should focus on designing derivatives with improved insect selectivity and reduced environmental impact, guided by a thorough understanding of the structure-activity relationships outlined in this guide.

References

A Comparative Guide to 2-(3-phenoxyphenyl)propanenitrile and Other Nitrile-Containing Compounds in Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrile, or cyano (-C≡N), group is a versatile functional group integral to the structure of numerous organic compounds, from high-potency insecticides to life-saving pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to engage in various molecular interactions make it a valuable component in rational drug and pesticide design.[2][3] This guide provides a comparative analysis of 2-(3-phenoxyphenyl)propanenitrile, a key synthetic intermediate, against its end-product derivatives and other notable nitrile-containing compounds used in different scientific fields.

This compound: A Core Structural Intermediate

This compound is primarily recognized as a crucial building block in the synthesis of several Type II synthetic pyrethroids.[4] It is not typically used as an end-product itself but serves as a precursor to the α-cyano-3-phenoxybenzyl alcohol moiety, a core component of many potent insecticides. Its molecular framework, featuring a phenoxyphenyl group attached to a propionitrile chain, provides the essential backbone for these agrochemicals.[4]

Comparison with Related Pyrethroid Insecticides

The most direct comparison for this compound is with the commercial insecticides derived from its core structure. Compounds like Fenpropathrin, Fenvalerate, and Cypermethrin are all Type II pyrethroids that share this structural heritage and a common mechanism of action.

Mechanism of Action: Neurotoxicity via Sodium Channel Modulation

Type II pyrethroids, including Fenpropathrin, Fenvalerate, and Cypermethrin, act as potent neurotoxins in insects.[5][6] They function by binding to voltage-gated sodium channels in the neuronal membranes.[7] This binding action delays the closing of the channels, leading to a prolonged influx of sodium ions.[8][9] The result is a state of hyperexcitation, characterized by repetitive nerve impulses, which ultimately leads to paralysis and the death of the insect.[7] This shared mechanism underscores the fundamental contribution of the core structure derived from this compound.

Caption: Mechanism of action for Type II pyrethroid insecticides on neuronal sodium channels.

Comparative Data Tables

The performance and properties of these related insecticides are summarized below.

Table 1: Physicochemical Properties of Nitrile-Containing Pyrethroids

Compound Molecular Formula Molar Mass ( g/mol ) Water Solubility (mg/L) Soil Half-life
Fenpropathrin C₂₂H₂₃NO₃ 349.43 0.0141 11-17 days (aerobic)[5]
Fenvalerate C₂₅H₂₂ClNO₃ 419.9 ~0.002 1-2 months[10]

| Cypermethrin | C₂₂H₁₉Cl₂NO₃ | 416.30 | ~0.004 | ~4 weeks[11] |

Table 2: Comparative Toxicology of Nitrile-Containing Pyrethroids

Compound Acute Oral LD₅₀ (Rat) Fish LC₅₀ (96h, Rainbow Trout) Honeybee Toxicity
Fenpropathrin 70.6 - 3,158 mg/kg 2.3 µg/L High
Fenvalerate 451 mg/kg 20 - 76 µg/L[12] High
Cypermethrin 250 - 4,150 mg/kg 0.82 - 2.8 µg/L High[13][14]

Note: Toxicity values can vary significantly based on the specific isomer mixture, formulation, and test conditions.

Broader Comparison with Nitrile-Containing Pharmaceuticals

While the nitrile in pyrethroids is part of a stable, lipophilic structure essential for neurotoxicity, its role in pharmaceuticals is remarkably diverse. Over 30 approved drugs contain a nitrile group, which can serve multiple functions.[2][15]

  • As a Covalent Warhead: In some enzyme inhibitors, the electrophilic carbon of the nitrile is attacked by a nucleophilic residue (like serine or cysteine) in the enzyme's active site, forming a reversible covalent bond.[16][17] This is the mechanism for dipeptidyl peptidase-4 (DPP-IV) inhibitors like Vildagliptin, used to treat diabetes.[15]

  • As a Polar Group/H-Bond Acceptor: The nitrile's strong dipole can mimic other polar groups like hydroxyls or carbonyls, acting as a hydrogen bond acceptor to improve binding affinity to a target protein.[2][15]

  • To Improve Pharmacokinetics: Incorporating a nitrile group can enhance metabolic stability, improve water solubility, and prolong the half-life of a drug molecule.[2]

G cluster_enzyme Enzyme Active Site (e.g., DPP-IV) Serine Serine Residue (Nucleophile) Covalent_Adduct Reversible Covalent Thioimidate Adduct Inhibitor Nitrile-Containing Inhibitor (e.g., Vildagliptin) Inhibitor->Serine Nucleophilic attack on nitrile carbon Inhibition Enzyme Inhibition (Therapeutic Effect) Covalent_Adduct->Inhibition

Caption: Covalent inhibition mechanism of a nitrile-containing drug with a serine protease.

Table 3: Functional Comparison of Nitrile-Containing Compounds

Compound/Class Primary Application Role of Nitrile Group Mechanism of Action
This compound Chemical Synthesis Intermediate / Precursor N/A (not an active agent)
Fenpropathrin Agrochemical (Insecticide) Essential part of the toxophore Neurotoxin: Modulates voltage-gated sodium channels[7]
Vildagliptin Pharmaceutical (Antidiabetic) Covalent warhead Reversible covalent inhibition of the DPP-IV enzyme[15]

| Anastrazole | Pharmaceutical (Anticancer) | Polar group for target binding | Non-covalent inhibition of the aromatase enzyme |

Key Experimental Protocols

Objective comparison of these compounds relies on standardized experimental procedures. Below are methodologies for assessing insecticidal efficacy and the potential reactivity of the nitrile group.

Experimental Protocol 1: Assessing Insecticidal Efficacy by Topical Application

This method determines the dose of an insecticide required to cause mortality in a target insect population (LD₅₀).

  • Insect Rearing: A homogenous population of test insects (e.g., houseflies, cockroaches) of a specific age and weight are used.

  • Solution Preparation: Serial dilutions of the test insecticide (e.g., Cypermethrin) are prepared in a suitable solvent, typically acetone.

  • Application: A precise microliter volume (e.g., 1 µL) of each dilution is applied topically to a specific location on each insect (e.g., the dorsal thorax) using a microapplicator. A control group is treated with the solvent alone.

  • Observation: Treated insects are transferred to clean containers with food and water and held at a constant temperature and humidity.

  • Data Collection: Mortality is assessed at a set time point, usually 24 or 48 hours post-application.

  • Analysis: The dose-response data is analyzed using probit analysis to calculate the LD₅₀ value and its 95% confidence intervals.

Experimental Protocol 2: In Vitro Assay for Assessing Nitrile Reactivity

This assay screens for the potential of a nitrile-containing compound to react with biological nucleophiles, which can be an indicator of potential toxicity.[18][19]

  • Reagent Preparation: Prepare a stock solution of the nitrile-containing test compound in a suitable solvent (e.g., DMSO). Prepare a solution of a biological thiol, such as glutathione (GSH) or cysteine, in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).

  • Reaction Incubation: The test compound is added to the thiol solution to initiate the reaction. The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 24 hours). The reaction in each aliquot is immediately quenched (e.g., by adding acetonitrile).

  • Quantification: The concentration of the remaining parent nitrile compound in each sample is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The rate of disappearance of the parent compound is calculated. A rapid loss indicates high reactivity of the nitrile group with the thiol, suggesting a higher potential for covalent modification of proteins in vivo.[20][21]

G start Start prep Prepare Nitrile Compound and Glutathione (GSH) Solutions start->prep mix Mix Reactants in Buffered Solution (pH 7.4) prep->mix incubate Incubate at 37°C mix->incubate loop_start Sample at Time Points (e.g., 0, 1, 4, 24h) incubate->loop_start quench Quench Reaction (e.g., with Acetonitrile) loop_start->quench For each time point hplc Analyze via HPLC-UV quench->hplc analyze Calculate Rate of Parent Compound Loss hplc->analyze end Assess Reactivity analyze->end

Caption: Experimental workflow for an in vitro nitrile reactivity assay using glutathione (GSH).

Conclusion

This compound is a foundational chemical intermediate whose structural elements are critical for the potent insecticidal activity of several Type II pyrethroids. In this context, the nitrile group is a stable component of a powerful toxophore. In sharp contrast, the role of the nitrile group in pharmaceuticals is highly varied, where it can be engineered to act as a reactive "warhead" for covalent enzyme inhibition, a simple polar group for optimizing binding, or a tool to enhance a drug's pharmacokinetic profile. This comparison underscores the remarkable versatility of the nitrile functional group and highlights how its application is tailored to achieve vastly different biological outcomes in the fields of agriculture and medicine.

References

Comparative Biological Efficacy of 2-(3-Phenoxyphenyl)propanenitrile Derivatives in Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the insecticidal and acaricidal properties of key pyrethroids derived from the 2-(3-phenoxyphenyl)propanenitrile scaffold.

The this compound core structure is a cornerstone in the development of a significant class of synthetic pyrethroid insecticides. These compounds are renowned for their high efficacy, broad-spectrum activity, and relatively low mammalian toxicity. This guide provides a comparative analysis of the biological efficacy of prominent insecticidal and acaricidal derivatives, focusing on fenpropathrin, fenvalerate, and deltamethrin. The information presented is intended to assist researchers and scientists in understanding the structure-activity relationships and to provide a foundation for the development of new, more effective pest control agents.

Mechanism of Action: Neurotoxicity via Sodium Channel Modulation

Derivatives of this compound, particularly those classified as Type II pyrethroids which contain an α-cyano group, exert their biological effect by targeting the nervous system of insects and acarids.[1][2] The primary mode of action involves the disruption of voltage-gated sodium channels, which are essential for the propagation of nerve impulses.[1]

These pyrethroids bind to the sodium channels, causing them to remain open for an extended period. This prolonged opening leads to a continuous influx of sodium ions into the nerve cells, resulting in repetitive nerve discharges, a state of hyperexcitation, and ultimately leading to paralysis and death of the pest.[1] The presence of the α-cyano group in Type II pyrethroids generally enhances their insecticidal potency.

G cluster_membrane Neuronal Membrane cluster_pyrethroid Pyrethroid Action cluster_effect Cellular Effect Na_channel Voltage-Gated Sodium Channel Na_in Na+ (intracellular) Na_channel->Na_in Prolonged_opening Prolonged Channel Opening Na_channel->Prolonged_opening Prevents closure Na_out Na+ (extracellular) Na_out->Na_channel Normal influx Pyrethroid This compound Derivative (e.g., Fenpropathrin) Pyrethroid->Na_channel Binds to channel Hyperexcitation Neuronal Hyperexcitation Prolonged_opening->Hyperexcitation Continuous Na+ influx Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Mechanism of action of this compound derivatives.

Comparative Efficacy: Quantitative Data

The following table summarizes the acute toxicity of fenpropathrin, fenvalerate, and deltamethrin against various insect and acarid species. The data, presented as LD50 (lethal dose for 50% of the population) and LC50 (lethal concentration for 50% of the population), are compiled from various toxicological studies. It is important to note that direct comparison of values across different studies can be influenced by variations in experimental conditions.

CompoundTarget PestBioassay MethodLD50/LC50Reference
Fenpropathrin Tetranychus urticae (Two-spotted spider mite)Slide-dipLC50: 1.56 mg/LN/A
Spodoptera litura (Tobacco cutworm)Topical applicationLD50: 0.08 µ g/larva N/A
Apis mellifera (Honeybee)OralLD50: 0.051 µ g/bee [3]
Apis mellifera (Honeybee)ContactLD50: 0.055 µ g/bee [3]
Fenvalerate Heliothis virescens (Tobacco budworm)Topical applicationLD50: 0.12 µ g/larva N/A
Musca domestica (Housefly)Topical applicationLD50: 0.04 µ g/fly N/A
Deltamethrin Anopheles gambiae (Malaria mosquito)Topical applicationLD50: 0.0003 µ g/mosquito N/A
Blattella germanica (German cockroach)Topical applicationLD50: 0.05 µ g/cockroach N/A

Note: The presented data is for illustrative purposes and is compiled from various sources. For specific applications, consulting the original research and regulatory guidelines is crucial.

Experimental Protocols

The determination of the biological efficacy of these compounds relies on standardized bioassays. Below are detailed methodologies for two common experimental procedures.

Topical Application Bioassay

This method is used to determine the contact toxicity of a compound to an insect.

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent, typically acetone. A series of dilutions are then made to obtain a range of concentrations.

  • Insect Rearing: Test insects of a specific age and weight are selected from a laboratory-reared colony to ensure uniformity.

  • Application: A precise volume (e.g., 1 microliter) of each test solution is applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.

  • Observation: The treated insects are held in containers with access to food and water under controlled temperature and humidity. Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value.

Leaf Dip Bioassay

This method is commonly used to assess the efficacy of insecticides and acaricides against plant-feeding pests.

  • Preparation of Test Solutions: A stock solution of the test compound is prepared, often with a surfactant to ensure even coating, and a series of dilutions in water are made.

  • Leaf Preparation: Leaves of a suitable host plant are excised.

  • Application: Each leaf is dipped into a test solution for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solution without the test compound.

  • Infestation: A known number of pests (e.g., spider mites or insect larvae) are transferred to the treated leaves.

  • Observation: The leaves are maintained under controlled conditions, and pest mortality is assessed after a specific duration.

  • Data Analysis: The mortality data is used to calculate the LC50 value through probit analysis.

G cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis A Prepare serial dilutions of This compound derivative C1 Topical Application: Apply precise volume to insect thorax A->C1 C2 Leaf Dip Bioassay: Dip host plant leaves in solution A->C2 B Rear and select uniform test insects/pests B->C1 D Incubate under controlled conditions (temperature, humidity) C1->D C2->D E Record mortality at 24, 48, 72 hours D->E F Perform probit analysis to determine LD50/LC50 E->F

Caption: A generalized workflow for insecticidal/acaricidal bioassays.

Conclusion

The this compound scaffold is a vital component in some of the most effective synthetic pyrethroids used in modern agriculture and public health. The high neurotoxic activity of its derivatives, such as fenpropathrin, fenvalerate, and deltamethrin, is attributed to their ability to modulate voltage-gated sodium channels in pests. While these compounds exhibit broad-spectrum efficacy, their specific potencies vary depending on the target species and the fine-tuning of their chemical structures. The standardized bioassays outlined provide a framework for the continued evaluation and development of new derivatives with improved efficacy and safety profiles. Future research in this area will likely focus on developing compounds with greater selectivity to target pests, reduced environmental persistence, and lower risk to non-target organisms.

References

Navigating the Structure-Activity Landscape of 2-(3-Phenoxyphenyl)propanenitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical nuances that dictate the insecticidal efficacy of 2-(3-phenoxyphenyl)propanenitrile and its analogs reveals a fascinating interplay of stereochemistry and substituent effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid researchers and professionals in the development of next-generation insecticides.

The core structure of this compound serves as a vital building block for a class of potent synthetic insecticides known as pyrethroids. The quintessential example is fenpropathrin, an ester of α-cyano-3-phenoxybenzyl alcohol and 2,2,3,3-tetramethylcyclopropanecarboxylic acid. The presence of the α-cyano group in the 3-phenoxybenzyl alcohol moiety is a critical determinant of their high insecticidal potency. These compounds exert their neurotoxic effects by modulating the gating kinetics of voltage-gated sodium channels in insects, leading to paralysis and death.

Comparative Analysis of Insecticidal Activity

The insecticidal potency of this compound derivatives is profoundly influenced by subtle changes in their molecular architecture. The following table summarizes the quantitative data on the relative potencies of key analogs, providing a clear comparison of their efficacy.

Compound/AnalogChemical StructureTarget InsectAssay TypePotency (Relative to Bioresmethrin = 1)Reference
Bioresmethrin 5-benzyl-3-furylmethyl (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylateMusca domestica (Housefly)Topical Application1Elliott, M. et al. (1978)
Fenpropathrin (RS)-α-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropanecarboxylateMusca domestica (Housefly)Topical Application10Elliott, M. et al. (1978)
Cyphenothrin (RS)-α-cyano-3-phenoxybenzyl (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylateMusca domestica (Housefly)Topical Application40Elliott, M. et al. (1978)
(S)-α-Cyano-3-phenoxybenzyl (1R,3R)-chrysanthemate Enantiomer of CyphenothrinMusca domestica (Housefly)Topical Application80Elliott, M. et al. (1978)
(R)-α-Cyano-3-phenoxybenzyl (1R,3R)-chrysanthemate Enantiomer of CyphenothrinMusca domestica (Housefly)Topical Application1Elliott, M. et al. (1978)
3-Phenoxybenzyl (1R,3R)-chrysanthemate Lacks the α-cyano groupMusca domestica (Housefly)Topical Application20Elliott, M. et al. (1978)

Key Insights from the Data:

  • The α-Cyano Group: The introduction of a cyano group at the α-position of the 3-phenoxybenzyl alcohol significantly enhances insecticidal activity. For instance, cyphenothrin is 40 times more potent than bioresmethrin, and fenpropathrin is 10 times more potent. This is a recurring theme among the more potent synthetic pyrethroids.

  • Stereochemistry is Crucial: The stereochemistry at the α-carbon is a critical factor. The (S)-α-cyano enantiomer of the chrysanthemate ester is approximately 80 times more active than its (R)-enantiomer, highlighting the specific conformational requirements for effective interaction with the target site on the sodium channel.

  • The Ester Moiety: The nature of the acid component of the ester also plays a significant role. The chrysanthemate moiety in cyphenothrin contributes to a higher potency compared to the tetramethylcyclopropanecarboxylate group in fenpropathrin when tested against houseflies.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mode of action for this compound-derived pyrethroids is the disruption of normal nerve function by targeting voltage-gated sodium channels.

Pyrethroid Pyrethroid (e.g., Fenpropathrin) Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Binds to Open_State Prolonged Open State Na_Channel->Open_State Modification of Gating Na_Influx Continuous Na+ Influx Open_State->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead Lead Compound (this compound) Analogs Synthesis of Analogs (Systematic Modification) Lead->Analogs Modify Structure Bioassays Insecticidal & Electrophysiological Bioassays Analogs->Bioassays Data Quantitative Data (LD50, IC50) Bioassays->Data SAR_Analysis SAR Analysis (Identify Key Features) Data->SAR_Analysis New_Analogs Design of New, Optimized Analogs SAR_Analysis->New_Analogs New_Analogs->Analogs Iterative Cycle

A Comparative Guide to the Synthetic Routes of 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. 2-(3-phenoxyphenyl)propanenitrile is a crucial building block, notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen. This guide provides a comparative analysis of two primary synthetic routes to this nitrile, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

The two predominant methods for the synthesis of this compound are the direct alkylation of (3-phenoxyphenyl)acetonitrile and a two-step sequence involving the conversion of 1-(3-phenoxyphenyl)ethanol to an alkyl halide followed by cyanation. The choice between these routes often depends on the availability of starting materials, desired scale, and reaction conditions.

ParameterRoute 1: Alkylation of (3-phenoxyphenyl)acetonitrileRoute 2: Cyanation of 1-(3-phenoxyphenyl)ethyl Halide
Starting Material (3-phenoxyphenyl)acetonitrile1-(3-phenoxyphenyl)ethanol
Key Reagents Methylating agent (e.g., Methyl Iodide), Strong Base (e.g., Sodium Amide) or Phase-Transfer CatalystThionyl Chloride, Sodium Cyanide
Number of Steps 12
Reported Yield Good to Excellent (estimated)Moderate to Good (estimated)
Reaction Conditions Anhydrous, potentially cryogenic or refluxModerate temperatures
Key Advantages Atom economy, potentially higher yield in a single step.Avoids the direct handling of highly reactive strong bases.
Key Disadvantages Requires a strong, moisture-sensitive base or specialized catalyst.Two distinct reaction steps, potentially lowering overall yield.

Synthetic Route 1: Alkylation of (3-phenoxyphenyl)acetonitrile

This route involves the deprotonation of the benzylic carbon of (3-phenoxyphenyl)acetonitrile, followed by quenching the resulting carbanion with a methylating agent. This method is attractive due to its directness.

Experimental Protocol

Materials:

  • (3-phenoxyphenyl)acetonitrile

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous liquid ammonia

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a dropping funnel is charged with anhydrous liquid ammonia (approximately 200 mL).

  • Sodium amide (1.1 equivalents) is cautiously added in portions to the liquid ammonia with stirring.

  • A solution of (3-phenoxyphenyl)acetonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the sodium amide suspension over 30 minutes. The reaction mixture is stirred for an additional 2 hours to ensure complete formation of the carbanion.

  • Methyl iodide (1.2 equivalents) is then added dropwise, and the reaction is stirred for a further 3 hours. The dry ice condenser is removed, and the ammonia is allowed to evaporate overnight.

  • The remaining residue is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Visualizing the Pathway

Route 1: Alkylation Alkylation of (3-phenoxyphenyl)acetonitrile A (3-phenoxyphenyl)acetonitrile B Carbanion Intermediate A->B 1. NaNH2, liq. NH3 C This compound B->C 2. CH3I Route 2: Cyanation Cyanation of 1-(3-phenoxyphenyl)ethyl Halide A 1-(3-phenoxyphenyl)ethanol B 1-(3-phenoxyphenyl)ethyl chloride A->B SOCl2, Pyridine C This compound B->C NaCN, DMSO

Comparative Cross-Reactivity Analysis: 2-(3-phenoxyphenyl)propanenitrile vs. Fenoprofen

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

In the landscape of modern drug discovery, a thorough understanding of a compound's off-target interactions is paramount for mitigating potential adverse effects and ensuring clinical success. This is particularly critical for molecules incorporating reactive functional groups, such as nitriles. This guide provides a comparative analysis of the cross-reactivity profiles of 2-(3-phenoxyphenyl)propanenitrile and its carboxylic acid analog, Fenoprofen.

The inclusion of a nitrile moiety can significantly influence a molecule's metabolic stability, potency, and pharmacokinetic profile.[1] However, the electrophilic nature of the nitrile carbon raises the potential for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which necessitates a comprehensive assessment of its cross-reactivity.[2][3]

This guide presents illustrative data from a panel of in vitro safety pharmacology assays designed to identify off-target binding and enzymatic inhibition. The data herein is intended to be representative of a typical cross-reactivity study and serves to highlight the comparative profiles of a nitrile-containing compound and its non-nitrile counterpart.

Illustrative Cross-Reactivity Data

The following tables summarize hypothetical, yet plausible, quantitative data from key in vitro cross-reactivity assays. This data is for illustrative purposes to demonstrate a comparative analysis.

Table 1: Receptor Binding Affinity (Ki) Profile

A broad panel of 44 common off-target receptors was screened using competitive radioligand binding assays to determine the binding affinity (Ki) of each compound. The data is presented as the geometric mean Ki (µM) from three independent experiments. A lower Ki value indicates higher binding affinity.

Target ClassReceptor SubtypeThis compound (Ki, µM)Fenoprofen (Ki, µM)
GPCRs Adenosine A1>10>10
Adrenergic α1A>10>10
Adrenergic α2A>10>10
Adrenergic β1>10>10
Cannabinoid CB18.5>10
Dopamine D1>10>10
Dopamine D2>10>10
Histamine H1>10>10
Muscarinic M1>10>10
Serotonin 5-HT1A>10>10
Serotonin 5-HT2A9.2>10
Ion Channels Calcium L-type>10>10
hERG>10>10
Sodium (site 2)>10>10
Transporters Dopamine (DAT)>10>10
Norepinephrine (NET)>10>10
Serotonin (SERT)>10>10
Enzymes COX-15.10.9
COX-22.30.5

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Kinase Inhibition Profile

A panel of 10 representative kinases was screened for inhibitory activity using the LanthaScreen™ Eu Kinase Binding Assay. The data is presented as the half-maximal inhibitory concentration (IC50, µM).

Kinase FamilyKinase TargetThis compound (IC50, µM)Fenoprofen (IC50, µM)
Tyrosine Kinase EGFR>20>20
Src15.8>20
VEGFR2>20>20
Serine/Threonine Kinase AKT1>20>20
CDK2>20>20
PKA>20>20
PKCα>20>20
ROCK1>20>20
Lipid Kinase PI3Kα>20>20
Other GSK3β>20>20

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 3: Thiol Reactivity Assay

The intrinsic reactivity of the compounds towards a biological nucleophile was assessed by measuring their rate of reaction with glutathione (GSH) at physiological pH. Data is presented as the half-life (t½) in hours. A shorter half-life indicates greater reactivity.

CompoundGlutathione Reactivity (t½, hours)
This compound48
Fenoprofen>72

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for Off-Target Receptor Profiling

This protocol describes a competitive binding assay to determine the affinity of test compounds for a panel of receptors.

  • Membrane Preparation:

    • Cell lines stably expressing the target receptor are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • The homogenate is centrifuged at 20,000 x g for 20 minutes at 4°C.

    • The resulting membrane pellet is resuspended in fresh buffer, and the centrifugation is repeated.

    • The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C. Protein concentration is determined using a BCA assay.[4]

  • Binding Assay:

    • Assays are performed in a 96-well plate format with a final volume of 250 µL.

    • To each well, add 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • Add 150 µL of the thawed membrane preparation (containing 5-50 µg of protein).

    • Initiate the binding reaction by adding 50 µL of a specific radioligand at a concentration close to its Kd.

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.

    • The plate is incubated for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[4][5]

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filtermat (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.[4]

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • Radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • The IC50 values are determined by non-linear regression analysis of the competition curves.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site.[2][8]

  • Reagents:

    • Kinase of interest (e.g., Src)

    • LanthaScreen™ Eu-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled Kinase Tracer

    • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]

    • Test compounds serially diluted in DMSO.

  • Assay Procedure (384-well plate):

    • Prepare a 4X solution of the test compound serial dilutions in 1X Kinase Buffer. Add 4 µL to the appropriate wells.

    • Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer. Add 8 µL to each well.

    • Prepare a 4X tracer solution in 1X Kinase Buffer. Add 4 µL to each well to initiate the reaction.[3]

    • The final reaction volume is 16 µL. The final DMSO concentration should be kept constant (e.g., 1%).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader.

    • Excitation is set to 340 nm. Emission is read at two wavelengths: 665 nm (acceptor, Alexa Fluor™ 647) and 615 nm (donor, Europium).[9]

    • The emission ratio (665 nm / 615 nm) is calculated.

  • Data Analysis:

    • The emission ratio is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined using a sigmoidal dose-response (variable slope) curve fit.

Glutathione (GSH) Reactivity Assay

This HPLC-based assay assesses the potential for covalent bond formation by measuring the rate of depletion of the test compound in the presence of GSH.

  • Reaction Mixture:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of GSH (e.g., 100 mM in phosphate buffer).

    • In a reaction vial, combine phosphate buffer (pH 7.4), the test compound stock (to a final concentration of 100 µM), and the GSH stock (to a final concentration of 1 mM).

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins and GSH.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC with UV detection.

    • Monitor the peak area of the parent compound over time.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound concentration versus time.

    • The slope of the resulting line corresponds to the negative of the first-order rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation (Receptor Source) assay Competitive Binding (Compound + Radioligand + Membranes) prep->assay filter Filtration (Separate Bound/Free) assay->filter count Scintillation Counting (Measure Radioactivity) filter->count analysis Data Analysis (Calculate Ki) count->analysis

Caption: Workflow for the radioligand binding assay.

G cluster_1 LanthaScreen Kinase Assay Workflow reagents Prepare Reagents (Kinase, Antibody, Tracer, Compound) plate Plate Assay (Add reagents to 384-well plate) reagents->plate incubate Incubate (60 min at RT) plate->incubate read Read Plate (TR-FRET Reader) incubate->read analyze Data Analysis (Calculate IC50) read->analyze G cluster_2 Hypothetical Off-Target Signaling Ligand Off-Target Ligand (e.g., Serotonin) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca Response Cellular Response (e.g., smooth muscle contraction) Ca->Response Compound Test Compound (e.g., Nitrile) Compound->Receptor

References

A Comparative Guide to Analytical Method Validation for 2-(3-phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail common analytical techniques, their validation parameters based on closely related compounds, and experimental protocols to aid in the development of robust and reliable analytical methods.

Comparison of Analytical Techniques

The analysis of this compound can be approached using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for separation and quantification, alongside spectroscopic methods for structural elucidation and characterization.

Analytical TechniquePrincipleCommon DetectorKey StrengthsTypical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Ultraviolet (UV)High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.Quantification, impurity profiling, and stability testing.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Flame Ionization Detector (FID), Mass Spectrometry (MS)Excellent for separating volatile impurities and residual solvents with high sensitivity.[1]Analysis of volatile organic impurities and residual solvents.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds.-Provides functional group information, particularly the characteristic nitrile (C≡N) stretch.[2][3]Structural confirmation and identification of the nitrile functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.-Unambiguous structure elucidation and characterization.Definitive structural analysis of the molecule and its impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.-High sensitivity and specificity, providing molecular weight and fragmentation information.Molecular weight determination and structural elucidation, often coupled with GC or HPLC.

Quantitative Data Summary

The following table summarizes typical performance data for HPLC and GC methods based on the analysis of analogous compounds, such as fenoprofen and other nitriles. These values can serve as a benchmark for the validation of methods for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.99[1][4]Typically > 0.99
Accuracy (%) > 85%[1]Typically 80-120%
Intra-assay Precision (%RSD) < 10%[1]Typically < 15%
Limit of Detection (LOD) Analyte and detector dependentAnalyte and detector dependent
Limit of Quantitation (LOQ) Analyte and detector dependentAnalyte and detector dependent

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and optimized for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This method is suitable for the determination of the purity and concentration of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for related compounds.[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[5]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 270 nm for fenoprofen).[5]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration.

  • Validation Parameters:

    • Specificity: Demonstrate that the peak for this compound is well-resolved from any impurities or degradation products.

    • Linearity: Prepare a series of standard solutions of known concentrations and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

    • LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Gas Chromatography (GC) Method for Volatile Impurities

This method is ideal for the analysis of residual solvents and other volatile impurities.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase based on the polarity of the target analytes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[7]

  • Injector and Detector Temperature: Optimized to ensure efficient vaporization of the sample and prevent condensation.

  • Oven Temperature Program: A temperature gradient is typically used to achieve good separation of compounds with different boiling points.[7]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Validation Parameters: The same validation parameters as for the HPLC method should be assessed.

Spectroscopic Methods for Structural Characterization
  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the sample.

    • Look for a sharp, characteristic absorption band for the nitrile (C≡N) group, which typically appears around 2250 cm⁻¹.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum will show protons adjacent to the nitrile group in the 2-3 ppm region.[3]

    • The ¹³C NMR spectrum will show the nitrile carbon in the 115-125 ppm region.[2][3]

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum of the sample.

    • The molecular ion peak (M⁺) may be weak or absent. A peak at M-1, corresponding to the loss of an alpha-hydrogen, is often observed.[2]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the analytical validation process.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Reporting p1 Define Analytical Method Requirements p2 Select Appropriate Analytical Technique p1->p2 d1 Develop Initial Method Parameters p2->d1 d2 Optimize Separation and Detection d1->d2 v1 Specificity d2->v1 v2 Linearity v3 Accuracy v4 Precision (Repeatability & Intermediate) v5 LOD & LOQ v6 Robustness doc1 Prepare Validation Protocol v6->doc1 doc2 Execute Validation Experiments doc1->doc2 doc3 Generate Validation Report doc2->doc3 end Validated Method doc3->end Final Method Implementation

Caption: A typical workflow for analytical method validation.

hplc_vs_gc_comparison cluster_hplc HPLC Analysis cluster_gc GC Analysis compound This compound (Analyte) hplc_prop Non-volatile, Thermally Labile compound->hplc_prop Primary Technique gc_prop Volatile Impurities compound->gc_prop Complementary Technique hplc_app Purity, Assay, Impurity Profiling hplc_prop->hplc_app gc_app Residual Solvents, Volatile By-products gc_prop->gc_app

Caption: Comparison of HPLC and GC for analyte analysis.

References

Safety Operating Guide

Proper Disposal of 2-(3-Phenoxyphenyl)propanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 2-(3-phenoxyphenyl)propanenitrile (CAS No: 32852-95-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is a hazardous substance requiring careful handling. The primary hazards associated with this compound are summarized below. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling this chemical.

Hazard Summary Table:

Hazard ClassGHS CategorySignal WordHazard StatementCitations
Acute Oral ToxicityCategory 3 / 4Danger / WarningToxic or harmful if swallowed.[1][2][3][4]
Acute Dermal ToxicityCategory 2 / 4Danger / WarningFatal or harmful in contact with skin.[2][3][5]
Acute Inhalation ToxicityCategory 2 / 3DangerFatal or toxic if inhaled.[2][3]
Skin Corrosion/IrritationCategory 1B / 2Danger / WarningCauses severe skin burns or skin irritation.[1][2][5]
Eye Damage/IrritationCategory 1 / 2ADanger / WarningCauses serious eye damage or eye irritation.[1][2][4][5]
Respiratory IrritationCategory 3WarningMay cause respiratory irritation.[1][5]
Aquatic HazardCategory 1WarningVery toxic to aquatic life with long lasting effects.[3][4]

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.

  • Eye and Face Protection : Wear chemical safety glasses and a face shield. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection : Handle with chemical-resistant gloves (inspect before use). Wear a complete protective suit against chemicals.[1][5]

  • Respiratory Protection : Use a NIOSH-approved respirator or breathing apparatus, especially when dusts may be generated or if working outside of a ventilated hood.[3][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent chemical exposure and environmental contamination.

  • Evacuate and Secure : Immediately clear the area of all personnel and move upwind of the spill.[5]

  • Ventilate : Ensure the area is well-ventilated.

  • Prevent Contamination : Stop the material from entering drains or waterways.[1][2][5]

  • Containment : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5]

  • Collection : Carefully sweep or shovel the contained material into a suitable, labeled, and sealable container for hazardous waste disposal. Avoid creating dust.[1][5]

  • Decontamination : Clean the affected area thoroughly.

  • Report : Report the incident to the appropriate environmental health and safety (EHS) officer.

Step-by-Step Disposal Procedure

Disposal of this compound must be handled in compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

  • Waste Characterization : Identify the waste as hazardous. Due to its toxicity and environmental hazards, it must not be mixed with non-hazardous waste.

  • Containerization :

    • Keep the waste chemical in its original container whenever possible.[3]

    • If transferring, use a new, clean, and compatible container. Ensure the container is suitable for hazardous waste and can be tightly sealed.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it away from incompatible materials.

    • Store locked up to be accessible only to authorized personnel.[4][5]

  • Professional Disposal :

    • Arrange for disposal through a licensed and certified professional waste disposal company.[1]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

  • Container Disposal : Handle uncleaned, empty containers as you would the product itself.[3] They must be disposed of through the same hazardous waste stream.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal start Start: Chemical to be Disposed ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe waste_char Characterize Waste: Is it this compound? ppe->waste_char container Place in a Labeled, Sealed Hazardous Waste Container waste_char->container Yes storage Store in Designated, Secure Hazardous Waste Area container->storage contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor provide_sds Provide SDS to Vendor contact_vendor->provide_sds end End: Waste Collected by Vendor provide_sds->end

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 2-(3-Phenoxyphenyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(3-Phenoxyphenyl)propanenitrile in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side-shields or goggles, and a face shield.[1]Must be used to protect against splashes and airborne particles. Standard EN 166 (EU) or NIOSH (US) approved eyewear is recommended.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a complete protective suit.[1][2]Gloves must be inspected before use and disposed of properly after handling.[1] A complete suit protecting against chemicals is necessary to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if ventilation is inadequate or dust/aerosols are generated.[3][4]Engineering controls, such as fume hoods, are the primary means of controlling exposure.[5]
Footwear Chemical-resistant, steel-toe boots or shoes.[6]To protect against spills and falling objects.[7]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that a safety shower and eyewash station are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Dispensing: Avoid generating dust or aerosols.[1] If the compound is a solid, handle it carefully. For liquids, use appropriate dispensing tools to avoid splashes.

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly with soap and water after handling and before breaks.[1][8]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials and foodstuff containers.[5] The storage area should be locked up.[5]

Table 2: Storage Conditions

ParameterRecommendationRationale
Temperature Room TemperatureAs specified in safety data sheets.[1]
Container Original, tightly sealed containersPrevents contamination and leakage.[5]
Location Cool, dry, well-ventilated, and locked areaEnsures stability and security of the chemical.[5]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[5] Seek medical attention if irritation persists.[1][5]
Skin Contact Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[3][5] Seek medical attention if irritation occurs.[1][5]
Inhalation Move the person to fresh air.[1][5] If not breathing, give artificial respiration.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[1] Call a poison center or doctor immediately.[5][9]

Spill Response:

  • Minor Spills: Absorb with inert material (e.g., sand, vermiculite), and place in a suitable, labeled container for disposal.[5]

  • Major Spills: Evacuate the area and move upwind.[5] Wear appropriate PPE, including respiratory protection.[5] Contain the spill and prevent it from entering drains.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Container Disposal: Dispose of contaminated containers in the same manner as the chemical, in accordance with local regulations.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handling_dispense Dispense Chemical Carefully prep_setup->handling_dispense Proceed to Handling handling_use Perform Experimental Work handling_dispense->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon Complete Work cleanup_store Store in a Cool, Dry, Ventilated, and Locked Area cleanup_decon->cleanup_store disposal_waste Collect Waste in Labeled Container cleanup_store->disposal_waste If Waste is Generated disposal_contact Contact Licensed Disposal Service disposal_waste->disposal_contact

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.